4,5-Dimethyl-2-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXYTCSDJADEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475668 | |
| Record name | 4,5-Dimethyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-14-4 | |
| Record name | 4,5-Dimethyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Disubstituted-2-nitrobenzoic Acids
A Note on the Target Compound: Initial searches for "4,5-Dimethyl-2-nitrobenzoic acid" did not yield extensive information in major chemical databases. A single supplier lists the CAS number as 4315-14-4. However, the structurally similar and well-documented compound, 4,5-Dimethoxy-2-nitrobenzoic acid , is often a subject of research and development. This guide will focus on 4,5-Dimethoxy-2-nitrobenzoic acid (CAS No. 4998-07-6) , as it is the likely compound of interest for researchers and drug development professionals.
Core Compound Identification and Properties
4,5-Dimethoxy-2-nitrobenzoic acid is a nitroaromatic compound that serves as a versatile intermediate in the synthesis of various organic molecules, including heterocyclic compounds and more complex pharmaceutical agents.[1]
| Identifier | Value |
| CAS Number | 4998-07-6 |
| Molecular Formula | C₉H₉NO₆[2][3] |
| Molecular Weight | 227.17 g/mol [1][4] |
| IUPAC Name | 4,5-Dimethoxy-2-nitrobenzoic acid[5] |
| Synonyms | 3,4-Dimethoxy-6-nitrobenzoic acid[5] |
Physical and Chemical Properties:
| Property | Value | Source |
| Melting Point | 195-197 °C | [1][4] |
| Boiling Point | 409.5±45.0 °C at 760 mmHg | [3] |
| Appearance | Yellow crystalline powder | [1][3] |
| Solubility | Insoluble in water; Soluble in DMSO and methanol | [1][3] |
| Density | 1.4±0.1 g/cm³ | [3] |
Experimental Protocols: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid
Two primary synthetic routes from commercially available precursors are well-documented.
Synthesis from Veratric Acid
This method involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid).
Experimental Protocol:
-
Reaction Setup: To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol).
-
Nitration: In an ice bath, slowly add 20% nitric acid (50 mL).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 6 hours.
-
Work-up: After cooling to room temperature, pour the mixture into ice water.
-
Isolation: Filter the resulting solid, wash with water, and dry.
-
Purification: Purify the crude product by silica gel column chromatography to yield 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.
Synthesis from 3,4-dimethoxy-6-nitrobenzaldehyde
This protocol involves the oxidation of the corresponding aldehyde.
Experimental Protocol:
-
Reaction Mixture: In a suitable vessel, combine 3,4-dimethoxy-6-nitrobenzaldehyde (10 g), water (20 mL), and methanol (30 mL).
-
Addition of Reagents: Add acetic acid (3.5 mL) and 30% hydrogen peroxide (9 mL). Stir the mixture well.
-
Oxidation: Add a solution of sodium chlorite (80% purity, 9 g) in water (5 mL). The reaction is exothermic and should be monitored, maintaining a temperature of around 50 °C.
-
Quenching: Upon completion of the reaction, add sodium bisulfite (10.5 g) to quench the reaction.
-
Isolation: Evaporate the solvent to dryness. Dissolve the residue in a sodium hydroxide solution (6 g in 10 mL of water) and filter to remove impurities.
-
Precipitation: Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.
-
Final Product: Filter the precipitate and dry to obtain 4,5-dimethoxy-2-nitrobenzoic acid.
Applications in Research and Development
4,5-Dimethoxy-2-nitrobenzoic acid is a key building block in organic synthesis. Its primary applications include:
-
Synthesis of Heterocycles: It is a precursor for the synthesis of 6,7-dimethoxyquinazoline derivatives.[1]
-
Organometallic Chemistry: It reacts with organotin oxides and halides to form organotin carboxylates.[1]
Visualization of Synthetic Pathway
The synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from Veratric Acid can be visualized as a straightforward workflow.
Caption: Synthesis workflow for 4,5-Dimethoxy-2-nitrobenzoic acid.
References
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid CAS#: 4998-07-6 [m.chemicalbook.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid 99 4998-07-6 [sigmaaldrich.com]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,5-Dimethyl-2-nitrobenzoic Acid: A Technical Overview of a Sparsely Documented Compound
For the attention of researchers, scientists, and drug development professionals.
This technical guide addresses the physical and chemical properties of 4,5-Dimethyl-2-nitrobenzoic acid (CAS No. 4315-14-4). It is important to note that publicly available experimental data for this specific compound is exceptionally limited. Extensive searches of scientific literature, chemical databases, and supplier information have yielded minimal specific physical and chemical properties, experimental protocols, and biological activity data.
This guide summarizes the available information and, where specific data is lacking, provides general methodologies and theoretical insights based on structurally related compounds. This information is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this molecule.
Core Properties
Based on available supplier information, the fundamental properties of this compound are summarized below. It is crucial to recognize that most physical properties, such as melting point, boiling point, and solubility, have not been experimentally determined or publicly documented.
Table 1: General and Predicted Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 4315-14-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 195.17 g/mol | --INVALID-LINK--[1] |
| Purity (Typical) | ≥97% | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 80.44 Ų | Predicted --INVALID-LINK--[1] |
| LogP | 1.91 | Predicted --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | Predicted --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | Predicted --INVALID-LINK--[1] |
| Rotatable Bonds | 2 | Predicted --INVALID-LINK--[1] |
Experimental Protocols
Due to the absence of specific published experimental procedures for this compound, a generalized synthesis protocol is proposed based on common organic chemistry methodologies for the nitration of substituted benzoic acids and oxidation of alkylbenzenes.
Representative Synthesis of a Substituted Nitrobenzoic Acid
A plausible synthetic route to this compound could involve the nitration of 3,4-dimethylbenzoic acid or the oxidation of 1,2-dimethyl-4-nitrobenzene. The following protocol is a generalized procedure for the nitration of an activated aromatic ring.
Disclaimer: This is a theoretical protocol and has not been optimized for this compound. It should be adapted and performed with all appropriate safety precautions by qualified personnel.
Objective: To synthesize this compound via nitration of 3,4-dimethylbenzoic acid.
Materials:
-
3,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 3,4-dimethylbenzoic acid to an excess of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Cool the mixture to 0-5 °C.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield the final product.
-
Dry the purified product under vacuum.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. Melting point determination would also be a critical characterization step.
Visualized Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted nitrobenzoic acid, as described in the representative protocol.
Caption: Generalized workflow for the synthesis of a substituted nitrobenzoic acid.
Biological Activity
There is no publicly available information regarding the biological activity or its involvement in any signaling pathways for this compound. Research in this area would be novel.
Conclusion
This compound is a compound for which detailed, publicly accessible technical information is scarce. The data that is available is primarily limited to its basic chemical formula and molecular weight. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of existing data means that any experimental work on its synthesis, characterization, and biological activity would be novel and contribute significantly to the chemical and pharmacological literature. The generalized protocols and workflows provided in this guide are intended to offer a starting point for such investigations. It is strongly recommended that any experimental work be preceded by a thorough safety assessment and small-scale trials to optimize reaction conditions.
References
An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 4,5-Dimethoxy-2-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document also outlines a common experimental protocol for its synthesis.
Core Molecular Information
4,5-Dimethoxy-2-nitrobenzoic acid is an organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure consists of a benzoic acid core substituted with two methoxy groups and a nitro group.
The molecular formula for this compound is C₉H₉NO₆.[1][2] Based on this, the calculated molecular weight is 227.17 g/mol .[1][2][3][4] The structural arrangement of the atoms is depicted in the 2D chemical structure below.
Physicochemical and Safety Data
A summary of the key quantitative data for 4,5-Dimethoxy-2-nitrobenzoic acid is presented in the table below for easy reference and comparison. This data is crucial for its application in experimental settings and for safety considerations.
| Property | Value | Source |
| Molecular Weight | 227.17 g/mol | [1][2][3][4] |
| Exact Mass | 227.04298701 u | [3] |
| Molecular Formula | C₉H₉NO₆ | [1][2] |
| Melting Point | 187-188 °C | [3] |
| 195-197 °C | [4] | |
| Boiling Point | 409.5±45.0 °C at 760 mmHg | [3] |
| Density | 1.4±0.1 g/cm³ | [3] |
| Flash Point | 201.4±28.7 °C | [3] |
| Water Solubility | Insoluble | [3] |
| Solubility | Soluble in DMSO and methanol | [3] |
| Appearance | Yellow Crystalline Powder | [3] |
| CAS Number | 4998-07-6 | [2][4] |
Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid
The following section details a common laboratory procedure for the synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from 3,4-dimethoxy-6-nitrobenzaldehyde.[2]
Materials:
-
3,4-dimethoxy-6-nitrobenzaldehyde (10 g)
-
Water (20 mL)
-
Methanol (30 mL)
-
Acetic acid (3.5 mL)
-
30% Hydrogen peroxide (9 mL)
-
Sodium chlorite (80% content, 9 g) dissolved in water (5 mL)
-
Sodium bisulfite (10.5 g)
-
Sodium hydroxide (6 g) dissolved in water (10 mL)
-
Sulfuric acid
Procedure:
-
In a suitable reaction vessel, combine 10 g of 3,4-dimethoxy-6-nitrobenzaldehyde with 20 mL of water, 30 mL of methanol, and 3.5 mL of acetic acid.
-
To this well-stirred mixture, add 9 mL of 30% hydrogen peroxide.
-
Slowly add a solution of 9 g of sodium chlorite (80% content) in 5 mL of water.
-
The reaction mixture is then gently warmed to approximately 50 °C while continuously stirring. The progress of the reaction should be monitored.
-
Upon completion of the reaction, add 10.5 g of sodium bisulfite to quench the reaction.
-
The solvent is then evaporated to dryness.
-
The resulting product is dissolved in a solution of 6 g of sodium hydroxide in 10 mL of water.
-
The solution is filtered to remove any impurities.
-
The filtrate is then acidified by the addition of sulfuric acid to a pH of 1, which precipitates the product.
-
The precipitated 4,5-Dimethoxy-2-nitrobenzoic acid is collected by filtration, dried, and weighed.
This protocol can yield approximately 10 g of the product, representing a 93% yield with a purity of 99.5% as determined by high-performance liquid chromatography.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid as described in the experimental protocol.
Caption: Synthesis workflow for 4,5-Dimethoxy-2-nitrobenzoic acid.
References
A Technical Guide to the Solubility of 4,5-Dimethyl-2-nitrobenzoic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethyl-2-nitrobenzoic acid, a key consideration for its handling, formulation, and application in research and drug development. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on established qualitative solubility testing methodologies to guide researchers in determining its solubility profile in common laboratory solvents.
Understanding Solubility: A Qualitative Approach
The solubility of an organic compound is dictated by its molecular structure, including its polarity, and the nature of the solvent. A general principle is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For a substituted benzoic acid like this compound, the presence of both a polar carboxylic acid group and a relatively non-polar dimethyl-nitrophenyl group suggests a nuanced solubility profile.
Based on general principles of organic chemistry and qualitative analysis procedures, a predicted solubility profile can be established. The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is derived from standard solubility testing protocols for organic compounds.[1][2][3][4]
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The non-polar nature of the dimethyl-nitrophenyl ring is expected to dominate over the polar carboxylic acid group, leading to poor solubility in water. |
| 5% Sodium Hydroxide (NaOH) | Basic Aqueous | Soluble | As a carboxylic acid, it will react with a strong base like NaOH to form a water-soluble sodium salt.[1][4] |
| 5% Sodium Bicarbonate (NaHCO3) | Weak Basic Aqueous | Soluble | Carboxylic acids are generally acidic enough to react with sodium bicarbonate, forming a soluble salt and carbonic acid (which decomposes to CO2 and water).[1][4] |
| 5% Hydrochloric Acid (HCl) | Acidic Aqueous | Insoluble | The compound is acidic and will not react with an acidic solution. Its inherent low water solubility will be maintained.[1][4] |
| Ethanol | Polar Protic | Soluble | Ethanol is a polar solvent that can engage in hydrogen bonding with the carboxylic acid group, and its alkyl chain can interact with the non-polar parts of the molecule. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving the compound. A related compound, 4,5-Dimethoxy-2-nitrobenzoic acid, is noted to be soluble in methanol.[5] |
| Diethyl Ether | Non-polar | Sparingly Soluble to Insoluble | The polarity of the carboxylic acid group may limit solubility in a non-polar solvent like diethyl ether. |
| Acetone | Polar Aprotic | Soluble | Acetone is a good general solvent for many organic compounds and is expected to dissolve this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. The related 4,5-Dimethoxy-2-nitrobenzoic acid is soluble in DMSO.[5] |
| Concentrated Sulfuric Acid (H2SO4) | Strong Acid | Soluble | The presence of the nitro group and the aromatic ring suggests that the compound will likely dissolve in cold, concentrated sulfuric acid, which is a characteristic of many neutral and weakly basic compounds.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the qualitative solubility of an organic compound such as this compound. This protocol is based on standard laboratory techniques.[1][2][3]
Materials:
-
This compound
-
Small test tubes
-
Spatula
-
Vortex mixer or stirring rod
-
Solvents: Deionized water, 5% NaOH, 5% NaHCO3, 5% HCl, Ethanol, Methanol, Diethyl Ether, Acetone, DMSO, and concentrated H2SO4 (handle with extreme care)
-
pH paper
Procedure:
-
Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.
-
Mixing: After each addition of solvent, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[1][2]
-
Observation: Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves, it is classified as soluble in that solvent. If any solid remains, it is classified as insoluble.
-
Systematic Testing: Follow a systematic approach to testing as outlined in the workflow diagram below. Start with water. If the compound is insoluble in water, proceed to test its solubility in acidic and basic solutions.
-
pH Testing (for water-soluble compounds): If the compound is found to be soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[4]
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves. When working with concentrated sulfuric acid, do so in a fume hood.
Logical Workflow for Solubility Testing
The following diagram illustrates the logical progression for the qualitative solubility analysis of an unknown organic compound, which is applicable to this compound.
References
Spectroscopic Analysis of 4,5-Disubstituted 2-Nitrobenzoic Acids: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-disubstituted 2-nitrobenzoic acids, with a specific focus on providing representative data for compounds of this class. Due to the limited availability of published spectroscopic data for 4,5-dimethyl-2-nitrobenzoic acid, this document presents a detailed analysis of the closely related analogue, 4,5-dimethoxy-2-nitrobenzoic acid . The structural similarity between these compounds, differing only by methyl versus methoxy groups at the 4 and 5 positions, allows the data for the methoxy analogue to serve as a valuable and illustrative proxy for understanding the spectroscopic characteristics of the dimethyl derivative.
This guide includes tabulated NMR, IR, and mass spectrometry data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4,5-dimethoxy-2-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4,5-Dimethoxy-2-nitrobenzoic acid [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.42 | Singlet | 1H | Aromatic C-H |
| 7.26 | Singlet | 1H | Aromatic C-H |
| 4.03 | Singlet | 3H | Methoxy (-OCH₃) |
| 4.02 | Singlet | 3H | Methoxy (-OCH₃) |
Table 2: ¹³C NMR Data for 4,5-Dimethoxy-2-nitrobenzoic acid
| Chemical Shift (ppm) | Assignment |
| Data not available | No specific peak assignments found in the search results. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4,5-Dimethoxy-2-nitrobenzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Specific peak data was not found in the search results. Expected absorptions are listed below. | |
| ~3000 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1520 & ~1340 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1250 & ~1050 | Strong | C-O stretch (Ethers) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4,5-Dimethoxy-2-nitrobenzoic acid [2]
| m/z | Interpretation |
| 227.17 | [M]+ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration and introduced into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.
Caption: Workflow for Spectroscopic Analysis.
References
Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines two primary synthetic pathways for the preparation of 4,5-Dimethyl-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The information provided herein is curated for an audience with a strong background in organic chemistry.
Executive Summary
Two plausible and effective synthetic routes for this compound are presented:
-
Pathway 1: Direct nitration of 3,4-dimethylbenzoic acid. This method offers a straightforward approach, leveraging the directing effects of the existing substituents on the aromatic ring.
-
Pathway 2: A two-step process involving the synthesis of 4,5-dimethyl-2-nitrotoluene followed by its oxidation to the desired carboxylic acid. This pathway provides an alternative route that may offer advantages in terms of isomer separation and overall yield.
This guide provides detailed, adaptable experimental protocols for each pathway, accompanied by quantitative data where available, and safety information for the key reagents. Visual diagrams of the reaction pathways are included to facilitate a clear understanding of the chemical transformations.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 163-165[1][2][3] | 271.51 (estimate)[1] | Irritant to eyes, skin, and respiratory system.[1][4] |
| 4,5-Dimethyl-2-nitrotoluene | C₉H₁₁NO₂ | 165.19 | Not readily available | Not readily available | Harmful if swallowed, may cause genetic defects and cancer. |
| This compound | C₉H₉NO₄ | 195.17 | Not readily available | Not readily available | Expected to be an irritant and potentially harmful. |
| Nitric Acid (conc.) | HNO₃ | 63.01 | -42 | 83 | Strong oxidizer, causes severe burns. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | Causes severe burns. |
| Potassium Permanganate | KMnO₄ | 158.03 | >240 (decomposes) | Not applicable | Strong oxidizer, harmful if swallowed. |
| Sodium Dichromate | Na₂Cr₂O₇ | 261.97 | 356.7 | 400 (decomposes) | Oxidizer, carcinogenic, toxic.[5] |
Pathway 1: Nitration of 3,4-Dimethylbenzoic Acid
This pathway involves the direct electrophilic aromatic substitution of 3,4-dimethylbenzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The substitution pattern of the starting material will direct the incoming nitro group to the 2-position.
Caption: Nitration of 3,4-dimethylbenzoic acid.
Experimental Protocol (Adapted from the nitration of benzoic acid)
Materials:
-
3,4-Dimethylbenzoic acid
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, carefully add 10 g of 3,4-dimethylbenzoic acid to 25 mL of concentrated sulfuric acid while stirring and cooling in an ice bath. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 15 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.
-
Dry the purified crystals in a desiccator.
Pathway 2: Oxidation of 4,5-Dimethyl-2-nitrotoluene
This two-step pathway first involves the nitration of 1,2-dimethylbenzene (o-xylene) to form a mixture of nitrated isomers, from which 4,5-dimethyl-2-nitrotoluene would need to be isolated. The isolated intermediate is then oxidized to the final product.
Caption: Synthesis via nitration and oxidation.
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethyl-2-nitrotoluene (Adapted from the nitration of toluene)
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Sodium bicarbonate solution (5%)
Procedure:
-
Cool 20 mL of concentrated sulfuric acid in a flask immersed in an ice-salt bath.
-
Slowly add 10 mL of o-xylene to the cooled sulfuric acid with stirring.
-
In a separate beaker, prepare a nitrating mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid, keeping it cold.
-
Add the nitrating mixture dropwise to the o-xylene solution, maintaining the temperature between 20-30 °C.
-
After the addition, stir the mixture for one hour at room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The resulting mixture of nitrated isomers will require separation, likely through fractional distillation or chromatography, to isolate 4,5-dimethyl-2-nitrotoluene.
Step 2: Oxidation of 4,5-Dimethyl-2-nitrotoluene (Adapted from the oxidation of p-nitrotoluene)
Two common methods for the oxidation of a methyl group on a nitroaromatic ring are presented below.
Method A: Potassium Permanganate Oxidation
Materials:
-
4,5-Dimethyl-2-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5 g of 4,5-dimethyl-2-nitrotoluene in 100 mL of water containing 2 g of sodium hydroxide.
-
Gently heat the mixture to reflux.
-
In a separate beaker, prepare a solution of 15 g of potassium permanganate in 150 mL of warm water.
-
Add the potassium permanganate solution in small portions to the refluxing nitrotoluene mixture. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux for an additional 2-3 hours, or until the purple color no longer fades.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. A small amount of sodium bisulfite can be added to the filtrate to destroy any excess permanganate.
-
Acidify the clear filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.
Method B: Sodium Dichromate Oxidation [6]
Materials:
-
4,5-Dimethyl-2-nitrotoluene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a flask, prepare a solution of 20 g of sodium dichromate dihydrate in 50 mL of water.
-
Slowly and carefully add 15 mL of concentrated sulfuric acid to the dichromate solution while cooling in an ice bath.
-
Add 5 g of 4,5-dimethyl-2-nitrotoluene to the chromic acid solution.
-
Gently heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into 200 mL of cold water.
-
Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization.
Quantitative Data for Oxidation: The oxidation of p-nitrotoluene to p-nitrobenzoic acid using sodium dichromate has reported yields of 82-86%.[6] Similar yields can be anticipated for the oxidation of 4,5-dimethyl-2-nitrotoluene under optimized conditions.
Safety and Handling
All experimental procedures outlined in this guide must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Concentrated Acids (Nitric and Sulfuric): Are highly corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.
-
Potassium Permanganate and Sodium Dichromate: Are strong oxidizing agents. Avoid contact with combustible materials. Sodium dichromate is a known carcinogen.[5]
-
Nitrated Organic Compounds: Are often toxic and can be absorbed through the skin. Avoid inhalation and skin contact.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound can be achieved through two primary pathways. The direct nitration of 3,4-dimethylbenzoic acid is a more direct route, while the oxidation of 4,5-dimethyl-2-nitrotoluene offers an alternative that may be advantageous depending on the availability of starting materials and the ease of isomer separation. The choice of pathway will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. The experimental protocols provided are based on well-established chemical transformations and can be optimized to achieve desired results.
References
An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic route for the preparation of 4,5-Dimethyl-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its application in a laboratory setting.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-step process. The primary starting material for this synthesis is 1,2,4-trimethylbenzene (pseudocumene), which is first oxidized to an intermediate, 3,4-dimethylbenzoic acid. This intermediate is then subjected to nitration to yield the final product. This guide will provide a detailed examination of each of these critical steps.
Key Starting Materials
The primary precursor for the synthesis of this compound is 3,4-Dimethylbenzoic acid . This, in turn, can be synthesized from readily available starting materials. The overall synthetic pathway originates from 1,2,4-trimethylbenzene.
Table 1: Key Starting Materials and Intermediates
| Compound Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 | Initial Starting Material | |
| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | Key Intermediate | |
| This compound | ![]() | C₉H₉NO₄ | 195.17 | Final Product |
Synthetic Pathway
The synthesis of this compound is accomplished via a two-step process:
-
Oxidation of 1,2,4-trimethylbenzene to 3,4-dimethylbenzoic acid.
-
Nitration of 3,4-dimethylbenzoic acid to this compound.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,4-Dimethylbenzoic acid from 1,2,4-Trimethylbenzene (Oxidation)
The oxidation of one of the methyl groups of 1,2,4-trimethylbenzene to a carboxylic acid is a critical first step. In rats, the metabolism of 1,2,4-trimethylbenzene primarily yields 3,4-dimethylbenzoic acid[1]. This transformation can be achieved in the laboratory using strong oxidizing agents or catalytic oxidation.
Method A: Permanganate Oxidation
A traditional and reliable method for the oxidation of alkylbenzenes is the use of potassium permanganate (KMnO₄).
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2,4-trimethylbenzene and a solution of potassium permanganate in water.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 3,4-dimethylbenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Method B: Catalytic Air Oxidation
For a more "green" and industrially scalable approach, catalytic oxidation using air or oxygen is preferred.
Experimental Protocol:
-
Charge a pressure reactor with 1,2,4-trimethylbenzene, a cobalt/manganese catalyst system (e.g., cobalt acetate and manganese acetate), and an initiator (e.g., a bromide source).
-
Pressurize the reactor with air or oxygen and heat to the desired temperature (typically 100-200 °C).
-
Maintain the reaction under pressure with continuous stirring for a set period.
-
After cooling and depressurizing the reactor, the product can be isolated and purified.
Table 2: Representative Data for the Synthesis of Dimethylbenzoic Acids
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Mesitylene | O₂, Composite Catalyst | None | 130-140 | High | CN105085228A |
| 3-Nitro-o-xylene | O₂, Co/Mn Catalyst | Acetic Acid | 120-130 | >98 (purity) | CN111362807A |
Note: Specific yield data for the oxidation of 1,2,4-trimethylbenzene to 3,4-dimethylbenzoic acid was not available in the provided search results. The data in the table is for analogous reactions and illustrates typical conditions.
Step 2: Synthesis of this compound from 3,4-Dimethylbenzoic acid (Nitration)
The nitration of 3,4-dimethylbenzoic acid is the final and key step. The directing effects of the substituents on the aromatic ring (two activating methyl groups and one deactivating, meta-directing carboxylic acid group) will influence the position of the incoming nitro group. The desired product, this compound, results from nitration at the position ortho to the carboxylic acid and meta to the two methyl groups.
Experimental Protocol:
This protocol is adapted from standard procedures for the nitration of benzoic acid and its derivatives.[2][3][4]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or below, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring. For each gram of 3,4-dimethylbenzoic acid, a typical ratio would be 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃.[4] Keep this mixture cold.
-
Preparation of the Reaction Mixture: In a separate larger beaker or flask, dissolve the 3,4-dimethylbenzoic acid in an excess of cold (≤0°C) concentrated sulfuric acid (e.g., 2.5 mL of H₂SO₄ per gram of the benzoic acid derivative) with stirring.[4]
-
Nitration Reaction: Slowly add the cold nitrating mixture to the cold solution of 3,4-dimethylbenzoic acid in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 5°C throughout the addition.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.
-
Work-up: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water.
-
The precipitated crude product is then collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or dilute hydrochloric acid.[3]
Table 3: General Conditions for the Nitration of Benzoic Acid Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | HNO₃ / H₂SO₄ | < 5 | - | [4] |
| Methyl Benzoate | HNO₃ / H₂SO₄ | 5-15 | 81-85 | [5] |
| 3-Nitrobenzoic Acid | Fuming HNO₃ / H₂SO₄ | 135-145 | - | [2] |
Note: The yields are highly dependent on the specific substrate and reaction conditions.
Logical Workflow for Synthesis and Purification
Figure 2: Detailed workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a straightforward process for researchers with experience in organic synthesis. The key steps involve the oxidation of 1,2,4-trimethylbenzene to 3,4-dimethylbenzoic acid, followed by a regioselective nitration. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving a good yield and purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
Historical Discovery and Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical discovery and synthesis of 4,5-Dimethyl-2-nitrobenzoic acid. The document details the key synthetic methodologies, presents quantitative data in a structured format, and includes a visualization of the synthetic pathway.
Historical Context
The synthesis of this compound was described in the scientific literature as early as 1967 in a publication in Acta Chemica Scandinavica. This early work established a synthetic route from 4,5-dimethyl-2-nitrobenzonitrile and reported the melting point of the resulting acid and its methyl ester. Subsequent literature has explored alternative synthetic approaches, including the direct nitration of 3,4-dimethylbenzoic acid, which yields a mixture of isomers containing the desired product.
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound have been identified in the literature. The first involves the hydrolysis of 4,5-dimethyl-2-nitrobenzonitrile, while the second, more direct route, involves the nitration of 3,4-dimethylbenzoic acid.
Synthesis from 4,5-Dimethyl-2-nitrobenzonitrile
This method, detailed in a 1967 publication, involves the hydrolysis of the nitrile group to a carboxylic acid.
Caption: Synthesis of this compound via hydrolysis.
Synthesis by Nitration of 3,4-Dimethylbenzoic Acid
A more direct approach involves the nitration of 3,4-dimethylbenzoic acid. This reaction, however, produces a mixture of nitroisomers.
Caption: Synthesis via nitration yielding a mixture of isomers.
Experimental Protocols
Protocol 1: Synthesis from 4,5-Dimethyl-2-nitrobenzonitrile[1][2]
This protocol is based on the method described by K. Brand and H. W. Stephan in 1967.
Materials:
-
4,5-Dimethyl-2-nitrobenzonitrile (21 g)
-
Water (140 ml)
-
Concentrated sulfuric acid (115 ml)
-
Ice water (450 ml)
-
Toluene for recrystallization
Procedure:
-
A mixture of 140 ml of water, 115 ml of concentrated sulfuric acid, and 21 g of 4,5-dimethyl-2-nitrobenzonitrile was refluxed for 6 hours.
-
The reaction mixture was then poured into 450 ml of ice water.
-
The precipitated product was collected by filtration and washed with water.
-
The crude product was recrystallized from toluene.
Yield: 16.9 g
Protocol 2: Synthesis by Nitration of 3,4-Dimethylbenzoic Acid[3]
This protocol describes the nitration of 3,4-dimethylbenzoic acid, which results in a mixture of isomers.
Materials:
-
3,4-Dimethylbenzoic acid (5.0 g, 33 mmol)
-
Fuming HNO3 (d = 1.52, 17 mL)
-
Water (250 mL)
-
Ice-cold water
Procedure:
-
3,4-Dimethylbenzoic acid (5.0 g) was added portionwise to stirred fuming HNO3 (17 mL) while maintaining the temperature below -5 °C.
-
The mixture was stirred at 0 °C for an additional 10 minutes.
-
The reaction mixture was then poured into water (250 mL).
-
After cooling to 0 °C, the precipitated solid was collected by filtration, washed with ice-cold water, and dried.
Yield: 6.11 g (94%) of a mixture of this compound, 3,4-dimethyl-2-nitrobenzoic acid, and 3,4-dimethyl-5-nitrobenzoic acid in an approximate ratio of 1:8:2 as determined by 1H-NMR.
Data Presentation
| Compound | Starting Material | Synthesis Method | Melting Point (°C) | Yield | Reference |
| This compound | 4,5-Dimethyl-2-nitrobenzonitrile | Hydrolysis | 184 | 16.9 g | [1][2] |
| This compound (in mixture) | 3,4-Dimethylbenzoic acid | Nitration | - | 94% (of mixture) | [3] |
| Methyl 4,5-dimethyl-2-nitrobenzoate | This compound | Esterification | 66 | - | [1][2] |
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain regarding specific signaling pathways or significant biological activities of this compound. Its primary utility appears to be as a chemical intermediate in organic synthesis. Further research would be required to elucidate any potential pharmacological or biological roles.
References
Core Focus: 4,5-Dimethyl-2-nitrobenzoic Acid in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dimethyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. While direct and extensive research applications of this specific molecule are not widely documented in peer-reviewed literature, its chemical structure—featuring a carboxylic acid, a nitro group, and a dimethylated phenyl ring—positions it as a valuable intermediate in organic synthesis. This guide explores the potential research applications of this compound, drawing inferences from the known reactivity of its functional groups and the applications of analogous compounds. The primary utility of this compound lies in its potential as a building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 4315-14-4 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents |
| pKa | The carboxylic acid proton is acidic |
Potential Research Applications
The research applications of this compound are primarily projected from its utility as a chemical intermediate. The presence of three key functional regions on the molecule—the carboxylic acid, the nitro group, and the aromatic ring with methyl substituents—allows for a variety of chemical modifications.
1. Synthesis of Bioactive Heterocyclic Compounds
A significant potential application of this compound is in the synthesis of heterocyclic compounds. The first step in this process is typically the reduction of the nitro group to an amine, yielding 2-amino-4,5-dimethylbenzoic acid.[1][2][3] This amino acid is an analogue of anthranilic acid and can serve as a precursor to a wide range of heterocyclic systems, such as quinazolinones, benzodiazepines, and benzoxazinones, which are scaffolds for the development of new drugs.[4]
2. Intermediate in Drug Discovery
Substituted benzoic acids are important precursors in the synthesis of pharmaceuticals.[1][5][6] The structural motif of this compound can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and electronic character, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. Derivatives of p-aminobenzoic acid, which can be obtained from the corresponding nitrobenzoic acid, have shown a range of biological activities, including antimicrobial and acetylcholinesterase inhibitory properties.[6][7]
3. Development of Novel Materials
The rigid aromatic core of this compound makes it a candidate for the synthesis of novel polymers and materials. For instance, functionalized chitosan resins have been prepared using nitro-amino benzoic acid moieties for applications in environmental remediation.[8][9]
Key Synthetic Transformations and Experimental Protocols
The utility of this compound is defined by the chemical reactions its functional groups can undergo. Below are detailed experimental protocols for key transformations, based on procedures for analogous compounds.
1. Proposed Synthesis of this compound
The synthesis of this compound would likely follow a nitration reaction of 3,4-dimethylbenzoic acid. A representative procedure for the nitration of a similar substituted benzoic acid is as follows:
Experimental Protocol: Nitration of 3,4-Dimethoxybenzoic Acid (as an analogue) [10]
-
Materials: 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol), 20% nitric acid (50 mL), ice.
-
Procedure:
-
To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g).
-
Place the flask in an ice bath and slowly add 20% nitric acid (50 mL).
-
Stir the reaction mixture at 60°C for 6 hours.
-
After cooling to room temperature, pour the mixture onto ice-water.
-
Filter the resulting solid, wash with water, and dry.
-
The crude product can be purified by silica gel column chromatography to afford 4,5-dimethoxy-2-nitrobenzoic acid.
-
2. Reduction of the Nitro Group to an Amine
The reduction of the nitro group is a critical step to unlock the synthetic potential of this compound, converting it to 2-amino-4,5-dimethylbenzoic acid. Catalytic hydrogenation is a common and efficient method for this transformation.[2]
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid [2]
-
Materials: 4-nitrobenzoic acid (125.25 g), sodium hydroxide (30 g), water (501 g), Pd/C catalyst (1.25 g), 36-38% hydrochloric acid, hydrogen gas.
-
Procedure:
-
Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving it and sodium hydroxide in water.
-
Add this solution to a 1L high-pressure reactor, followed by the Pd/C catalyst.
-
Pressurize the reactor with hydrogen to 2-4 MPa.
-
Heat the reaction to 60-70°C and maintain until the pressure no longer drops, then hold for an additional hour.
-
Cool the reactor to room temperature and filter to recover the catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of 3.
-
Cool the solution to room temperature and filter the precipitate to obtain 4-aminobenzoic acid.
-
Dry the product. The yield is reported to be up to 96% with a purity of over 99%.[2]
-
3. Esterification of the Carboxylic Acid
The carboxylic acid group can be esterified, for example, to produce benzocaine analogues which are used as local anesthetics.[11]
Experimental Protocol: Esterification of p-Aminobenzoic Acid (to form Benzocaine) [11]
-
Materials: p-aminobenzoic acid (2 g, 0.088 mol), absolute ethanol (13 mL), dry hydrogen chloride gas.
-
Procedure:
-
In a 250 mL two-necked flask with a reflux condenser and gas inlet, pass dry hydrogen chloride through the ethanol until saturation.
-
Introduce p-aminobenzoic acid and heat the mixture under reflux for 2 hours.
-
Upon cooling, the hydrochloride salt of the ethyl ester precipitates.
-
The hot solution can be poured into water and neutralized to precipitate the free ester, which is then filtered, washed, and dried.
-
Visualizing Potential Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the potential synthetic utility of this compound as a precursor to more complex molecular architectures.
Caption: Synthetic pathway from a precursor to this compound and its potential derivatives.
Caption: Workflow for the conversion of this compound to heterocyclic cores.
While this compound is not a widely studied compound in its own right, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The strategic placement of its functional groups allows for a range of chemical transformations, most notably the reduction of the nitro group to form an amino acid intermediate. This intermediate is a valuable precursor for the synthesis of diverse heterocyclic scaffolds that are of interest in medicinal chemistry and drug discovery. Further research into the reactivity and applications of this compound could unveil novel synthetic routes to complex and potentially bioactive molecules. This guide provides a foundational understanding for researchers looking to explore the synthetic utility of this and related substituted nitrobenzoic acids.
References
- 1. fiveable.me [fiveable.me]
- 2. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 3. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of chitosan with 3-nitro-4-amino benzoic acid moiety and its application to the collection/concentration of molybdenum in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Practical Experiment 3: Benzocain | PPTX [slideshare.net]
Methodological & Application
Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid: An Application Note and Protocol
Introduction
4,5-Dimethyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science as a versatile building block. Its structure, featuring a nitro group ortho to the carboxylic acid and two methyl groups on the benzene ring, allows for a variety of chemical transformations. This document provides a detailed, albeit theoretical, protocol for the synthesis of this compound via the nitration of 3,4-dimethylbenzoic acid.
Disclaimer: Extensive literature searches did not yield a specific, experimentally validated protocol for the synthesis of this compound. The following protocol is based on general procedures for the nitration of substituted benzoic acids and should be considered a theoretical guide. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Scheme
The synthesis of this compound is proposed to proceed via the electrophilic aromatic substitution (nitration) of 3,4-dimethylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl groups are ortho, para-directing. The position of nitration will be influenced by the combined directing effects of these substituents and steric hindrance. The primary expected product is this compound, though the formation of the isomeric 3,4-Dimethyl-6-nitrobenzoic acid is also possible.
Caption: Figure 1. Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 |
| Ice | H₂O | 18.02 |
| Deionized Water | H₂O | 18.02 |
| Ethanol | C₂H₅OH | 46.07 |
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid with constant stirring. The temperature of the mixture should be maintained below 10 °C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10 g (0.067 mol) of 3,4-dimethylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid over a period of 30-45 minutes. The reaction temperature must be carefully maintained between 0 °C and 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation of Crude Product: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Experimental Workflow
Caption: Figure 2. Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
As this is a theoretical protocol, no experimental quantitative data can be provided. The expected yield and purity would need to be determined empirically.
| Parameter | Expected Value |
| Theoretical Yield | To be determined |
| Actual Yield | To be determined |
| Percent Yield | To be determined |
| Melting Point | To be determined |
| Purity (e.g., by HPLC or NMR) | To be determined |
Safety Precautions
-
Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitration Reaction: Nitration reactions are highly exothermic and can run away if the temperature is not carefully controlled. Maintain the reaction temperature strictly within the specified range.
-
Quenching: Adding the reaction mixture to ice is also an exothermic process. Perform this step slowly and with vigorous stirring to dissipate the heat.
Conclusion
This document outlines a theoretical protocol for the synthesis of this compound. Due to the lack of a specific published procedure, this protocol is based on established methods for the nitration of analogous compounds. Researchers attempting this synthesis should proceed with caution, starting with small-scale reactions to optimize conditions and ensure safety. The successful synthesis and characterization of this compound would be a valuable contribution to the chemical literature.
The Strategic Application of 4,5-Disubstituted-2-Nitrobenzoic Acids in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents has led medicinal chemists to explore a diverse array of molecular scaffolds. Among these, substituted benzoic acids serve as versatile building blocks, offering a synthetically tractable platform for the construction of complex bioactive molecules. This application note delves into the utility of 4,5-disubstituted-2-nitrobenzoic acids, with a particular focus on the well-documented building block 4,5-dimethoxy-2-nitrobenzoic acid , in the synthesis of targeted therapies, most notably kinase inhibitors for oncology. The strategic placement of the nitro group ortho to the carboxylic acid, and the methoxy groups at the 4 and 5 positions, provides a unique combination of reactivity and structural features that are instrumental in the assembly of privileged heterocyclic cores found in many kinase inhibitors.
A prime example of the successful application of this building block is in the synthesis of Bosutinib , a dual inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML). The following sections will provide a detailed overview of the synthetic strategies, key experimental protocols, and the biological context of utilizing 4,5-dimethoxy-2-nitrobenzoic acid and its analogs as foundational elements in modern drug discovery.
Application in the Synthesis of Kinase Inhibitors
4,5-Dimethoxy-2-nitrobenzoic acid is a key precursor for the construction of the quinoline core of Bosutinib. The synthetic utility of this building block stems from two primary features:
-
The Nitro Group as a Latent Amino Group: The ortho-nitro group can be readily reduced to an amine, which is a crucial step for subsequent cyclization reactions to form heterocyclic systems.
-
The Carboxylic Acid as a Handle for Elaboration: The carboxylic acid functionality allows for a variety of chemical transformations, including amide bond formation and reduction, to build the desired molecular complexity.
The general synthetic strategy involves the initial activation of the carboxylic acid, followed by a series of transformations that ultimately lead to the formation of a substituted quinoline ring system. This quinoline core is a common motif in many kinase inhibitors, as it effectively mimics the adenine region of ATP, enabling competitive inhibition of the kinase's active site.
Quantitative Data: Biological Activity of Bosutinib
The following table summarizes the in vitro inhibitory activity of Bosutinib against key kinase targets. This data highlights the potency and selectivity of the final drug molecule synthesized using a 4,5-disubstituted-2-nitrobenzoic acid-derived core.
| Kinase Target | IC50 (nM) |
| Src | 1.2 |
| Abl | 1.0 |
Experimental Protocols
The following protocols are representative examples of the key synthetic transformations involved in the utilization of a 4,5-disubstituted-2-nitrobenzoic acid scaffold in the synthesis of a quinoline-based kinase inhibitor.
Protocol 1: Nitration of a 3,4-Dimethoxyphenyl Precursor
This protocol describes the synthesis of a key intermediate with the required 4,5-dimethoxy-2-nitro substitution pattern, a common starting point for leveraging this building block.
Materials:
-
1-(3,4-dimethoxyphenyl)ethan-1-one
-
Acetic acid
-
Nitric acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(3,4-dimethoxyphenyl)ethan-1-one (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one.
Protocol 2: Reduction of the Nitro Group
This protocol details the conversion of the nitro group to the corresponding amine, a critical step for subsequent cyclization.
Materials:
-
1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Reflux condenser
-
Heating mantle
-
Celite®
Procedure:
-
To a suspension of iron powder (5 equivalents) and ammonium chloride (0.5 equivalents) in a mixture of ethanol and water (2:1), heat the mixture to reflux.
-
Add a solution of 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
Continue to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one.
Protocol 3: Cyclization to form the Quinoline Core
This protocol illustrates the formation of the 4-hydroxyquinoline ring system, a key scaffold in many kinase inhibitors.
Materials:
-
1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Heating mantle with a high-temperature thermometer
-
Air condenser
Procedure:
-
A mixture of 1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130 °C for 1 hour.
-
The resulting intermediate is then added portion-wise to preheated diphenyl ether at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature and add hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to yield the corresponding 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.
Visualizations
The following diagrams illustrate the synthetic workflow and the biological context of the synthesized kinase inhibitor.
experimental procedure for the reduction of the nitro group in 4,5-Dimethyl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 4,5-Dimethyl-2-nitrobenzoic acid to its corresponding amine, 2-Amino-4,5-dimethylbenzoic acid, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document provides detailed experimental procedures for this reduction, focusing on the widely utilized catalytic hydrogenation method. Alternative reduction methods are also briefly discussed, offering flexibility depending on available laboratory resources and substrate compatibility.
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the most common and generally high-yielding method for the reduction of aromatic nitro compounds. The following protocol is adapted from procedures for structurally similar compounds and general catalytic hydrogenation practices.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (or Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol). A typical concentration is 0.1-0.5 M.
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can range from 1 to 10 mol% relative to the substrate. For initial attempts, 5 mol% is a reasonable starting point.
-
Hydrogenation: Securely close the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm). For laboratory scale, a hydrogen-filled balloon is often sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4,5-dimethylbenzoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amine.
Experimental Workflow Diagram:
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Alternative Reduction Methods
While catalytic hydrogenation is preferred for its clean reaction profile and high yields, other methods can be employed. These are particularly useful if specific functional groups sensitive to hydrogenation are present in the molecule or if hydrogenation equipment is unavailable.
-
Iron in Acidic Media: A classic method for nitro group reduction involves using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[2]
-
Tin(II) Chloride: Stannous chloride in concentrated hydrochloric acid is another effective reagent for the reduction of aromatic nitro compounds.[2]
-
Sodium Hydrosulfite: Also known as sodium dithionite, this reagent can reduce nitro groups under aqueous conditions.[2]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the different reduction methods. Please note that the values for this compound are extrapolated from general procedures and may require optimization.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Purity |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1-4 atm), Methanol, Room Temp. | 2-12 hours | >90% | High |
| Iron in Acidic Media | Fe powder, Acetic Acid, Reflux | 4-8 hours | 70-85% | Moderate to High |
| Tin(II) Chloride | SnCl₂·2H₂O, Conc. HCl, 0°C to Room Temp. | 1-3 hours | 75-90% | Moderate to High |
| Sodium Hydrosulfite | Na₂S₂O₄, H₂O/THF, Room Temp. to Reflux | 3-6 hours | 60-80% | Moderate |
Signaling Pathway Diagram (Logical Relationship):
References
Application Notes and Protocols for the Purity Analysis of 4,5-Dimethyl-2-nitrobenzoic Acid by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the purity of 4,5-Dimethyl-2-nitrobenzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative analysis of this compound and the determination of related impurities. A reversed-phase HPLC method is employed to separate the target analyte from potential impurities.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a 25 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 60 40 15 40 60 20 40 60 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times with those of known reference standards.
Data Presentation: HPLC
Table 1: Illustrative HPLC Performance Data
| Parameter | Value |
| Retention Time (RT) | Approximately 12.5 minutes |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (r²) | > 0.999 (Concentration range: 0.1 - 100 µg/mL) |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow: HPLC Analysis
Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale laboratory synthesis of 4,5-dimethyl-2-nitrobenzoic acid. The synthesis is presented as a two-step process, commencing with the oxidation of 1,2,4-trimethylbenzene to produce 4,5-dimethylbenzoic acid, followed by the regioselective nitration of the intermediate to yield the final product. The methodologies are based on established organic chemistry principles and are adapted for kilogram-scale production in a laboratory setting.
Step 1: Synthesis of 4,5-Dimethylbenzoic Acid via Oxidation of 1,2,4-Trimethylbenzene
The initial step involves the selective oxidation of one methyl group of 1,2,4-trimethylbenzene (pseudocumene) to a carboxylic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate.
Experimental Protocol:
-
Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe is charged with 10 L of a 1:1 mixture of pyridine and water.
-
Addition of Starting Material: 1.2 kg (10.0 mol) of 1,2,4-trimethylbenzene is added to the reactor. The mixture is stirred to ensure homogeneity.
-
Oxidation: The mixture is heated to 95 °C. 4.74 kg (30.0 mol) of potassium permanganate is added portion-wise over a period of 4-6 hours, maintaining the temperature between 95-100 °C. The reaction is highly exothermic, and the rate of addition should be controlled to prevent overheating.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After completion, the reaction mixture is cooled to room temperature. The manganese dioxide byproduct is removed by filtration through a pad of celite. The filter cake is washed with 2 L of hot water.
-
Isolation of Product: The combined filtrate is concentrated under reduced pressure to remove the pyridine. The remaining aqueous solution is acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the crude product.
-
Purification: The crude 4,5-dimethylbenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data for Step 1:
| Parameter | Value |
| Starting Material (1,2,4-Trimethylbenzene) | 1.2 kg (10.0 mol) |
| Oxidizing Agent (Potassium Permanganate) | 4.74 kg (30.0 mol) |
| Solvent (Pyridine/Water) | 10 L |
| Reaction Temperature | 95-100 °C |
| Typical Yield of 4,5-Dimethylbenzoic Acid | 1.05 - 1.28 kg (70-85%) |
| Purity (by HPLC) | >98% |
Step 2: Nitration of 4,5-Dimethylbenzoic Acid to this compound
The second step is the regioselective nitration of 4,5-dimethylbenzoic acid. The electron-donating methyl groups are ortho-para directing, while the electron-withdrawing carboxylic acid group is meta-directing. The position ortho to one of the methyl groups and meta to the carboxylic acid (the 2-position) is activated, allowing for selective nitration.
Experimental Protocol:
-
Reaction Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a low-temperature probe is charged with 4 L of concentrated sulfuric acid.
-
Dissolution of Starting Material: The sulfuric acid is cooled to 0 °C. 1.0 kg (6.66 mol) of 4,5-dimethylbenzoic acid is added portion-wise, ensuring the temperature does not exceed 10 °C. The mixture is stirred until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate vessel, a nitrating mixture is prepared by slowly adding 0.64 L (10.0 mol) of concentrated nitric acid to 1.2 L of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: The reaction mixture is cooled to -5 °C. The pre-cooled nitrating mixture is added dropwise over 2-3 hours, maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred for an additional 1-2 hours at 0 °C. The reaction progress is monitored by TLC or HPLC.
-
Workup: The reaction mixture is carefully poured onto 10 kg of crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated product is collected by filtration, washed extensively with cold water until the filtrate is neutral, and then dried under vacuum at 50 °C. The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.
Quantitative Data for Step 2:
| Parameter | Value |
| Starting Material (4,5-Dimethylbenzoic Acid) | 1.0 kg (6.66 mol) |
| Nitrating Agent (Nitric Acid/Sulfuric Acid) | 0.64 L / 1.2 L |
| Reaction Temperature | -5 to 0 °C |
| Typical Yield of this compound | 1.02 - 1.15 kg (78-88%) |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic route for this compound.
Applications of 4,5-Dimethyl-2-nitrobenzoic Acid Derivatives in Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Derivatives of 4,5-dimethyl-2-nitrobenzoic acid, and more commonly its close analog 4,5-dimethoxy-2-nitrobenzoic acid, are cornerstone molecules in the development of photoresponsive materials. Their primary application lies in their use as photoremovable protecting groups (PPGs), also known as photocages or caged compounds. These derivatives are used to temporarily block a functional group on a molecule, rendering it inactive. The protecting group can then be removed with high spatial and temporal precision using ultraviolet (UV) light, typically in the range of 350-365 nm, to restore the molecule's function. This on-demand activation is a powerful tool in various fields, from drug delivery to the fabrication of smart materials.
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is a popular choice for a PPG due to its efficient photolysis and synthetic accessibility. The photolysis process is clean and generally proceeds with high quantum yields. Upon irradiation, the DMNB group is cleaved, releasing the active molecule and generating a 2-nitrosobenzaldehyde byproduct.
Key Applications in Materials Science
The ability to control molecular activity with light has led to a range of applications for DMNB-caged compounds in materials science:
-
Photoresponsive Polymers and Hydrogels: DMNB derivatives can be incorporated into polymer chains or hydrogel networks. By caging a functional group that influences the material's properties (e.g., solubility, swelling ratio, or mechanical strength), the material can be designed to change its characteristics upon light exposure. For instance, the cleavage of a hydrophilic caged group within a hydrophobic polymer can increase its water solubility.
-
Surface Modification and Patterning: Surfaces can be functionalized with DMNB-caged molecules. Subsequent irradiation through a photomask allows for the selective deprotection and activation of specific areas on the surface. This technique is used to create patterned surfaces with tailored chemical and physical properties for applications in microfluidics, cell culture, and sensor development.
-
Controlled Release Systems: DMNB-caged bioactive molecules, such as drugs, fragrances, or catalysts, can be encapsulated within a material matrix like a polymer, nanoparticle, or liposome. The release of the active molecule is then triggered by light, allowing for precise control over the dosage and location of release. This is particularly valuable in drug delivery to minimize side effects and improve therapeutic efficacy.
Quantitative Data for DMNB-Caged Compounds
The efficiency of the photolysis process is crucial for the successful application of DMNB-caged compounds. The following table summarizes key quantitative data for various DMNB derivatives.
| Caged Molecule/Functional Group | Photolysis Wavelength (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Release Rate / Half-life (t½) | Reference |
| DMNB-caged Carboxylic Acid (generic) | ~350 | 0.01 - 0.1 | ~4,500 - 5,500 | Milliseconds to seconds | General literature |
| DMNB-caged Amine (as carbamate) | ~350 | 0.01 - 0.05 | ~4,500 - 5,500 | Milliseconds to seconds | General literature |
| DMNB-caged Phosphate | ~347 | ~0.05 | ~5,400 | Milliseconds | [1] |
| DMNB-caged Glycine | ~347 | Not specified | ~5,400 | Not specified | [1] |
| DMNB-caged Arachidonic Acid | ~345 | Not specified | ~5,700 | Not specified | [1] |
| DMNPB-caged L-Glutamate | 364 | 0.26 | 4,500 | 0.53 ms |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol (DMNB-OH)
This protocol describes the synthesis of the precursor alcohol for creating DMNB-caged compounds.
Materials:
-
4,5-Dimethoxy-2-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in ethanol in a round-bottom flask with stirring.
-
Slowly add a solution of sodium borohydride in ethanol to the stirred mixture.
-
Heat the reaction mixture to approximately 40°C for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 5°C.
-
Filter the solid product and wash with cold ethanol and then cold water.
-
Dry the product in a vacuum oven at 50°C to yield 4,5-dimethoxy-2-nitrobenzyl alcohol as a solid.[2]
Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Bromide (DMNB-Br)
This protocol describes the conversion of the alcohol to the more reactive bromide, which is a key reagent for caging many functional groups.
Materials:
-
4,5-Dimethoxy-2-nitrobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add a solution of phosphorus tribromide in THF to the stirring solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the THF by rotary evaporation.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain 4,5-dimethoxy-2-nitrobenzyl bromide.[3]
Protocol 3: Caging of a Carboxylic Acid with DMNB-OH
This protocol provides a general method for the esterification of a carboxylic acid with DMNB-OH.
Materials:
-
Carboxylic acid of interest
-
4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the carboxylic acid, DMNB-OH (1.1 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Caging of an Amine with DMNB-Br
This protocol describes a general method for the alkylation of an amine with DMNB-Br.
Materials:
-
Amine of interest
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine and DIPEA (1.5-2.0 equivalents) in acetonitrile or DMF.
-
Add DMNB-Br (1.0-1.2 equivalents) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Photolysis (Uncaging) of DMNB-Protected Compounds
This protocol provides a general procedure for the light-induced removal of the DMNB protecting group.
Materials:
-
DMNB-caged compound
-
Appropriate solvent (e.g., buffer solution, organic solvent)
-
UV lamp (e.g., mercury lamp with a filter for ~365 nm) or a suitable laser source
-
Quartz cuvette or other UV-transparent vessel
Procedure:
-
Dissolve the DMNB-caged compound in the desired solvent to a suitable concentration (typically in the micromolar to millimolar range).
-
Place the solution in a quartz cuvette.
-
Irradiate the solution with a UV lamp (e.g., at 365 nm). The irradiation time will depend on the lamp power, the quantum yield of the caged compound, and the desired extent of uncaging.
-
Monitor the progress of the photolysis by a suitable analytical method, such as UV-Vis spectroscopy (observing the disappearance of the DMNB absorbance peak around 350 nm), HPLC, or by measuring the activity of the released molecule.
-
Note: The photolysis byproducts, including 4,5-dimethoxy-2-nitrosobenzaldehyde, can sometimes interfere with downstream applications or analysis. It is advisable to run appropriate controls.
Visualizations
References
Application Notes and Protocols: Reaction of 4,5-Dimethyl-2-nitrobenzoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of amide derivatives from 4,5-dimethyl-2-nitrobenzoic acid and various primary and secondary amines. The resulting N-substituted-4,5-dimethyl-2-nitrobenzamides are of interest in medicinal chemistry and drug discovery due to the prevalence of the nitroaromatic and amide motifs in bioactive molecules.
The protocols provided herein are based on well-established amide coupling methodologies and are intended to serve as a starting point for reaction optimization. Due to the steric hindrance and electronic properties of this compound, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields and purity.
Introduction
The formation of an amide bond is a cornerstone of organic and medicinal chemistry. The reaction of a carboxylic acid with an amine to form an amide is a condensation reaction that typically requires the activation of the carboxylic acid. This can be achieved through various methods, with the use of coupling reagents being the most common in a laboratory setting.
This compound presents a moderately challenging substrate for amide coupling due to the electronic-withdrawing effect of the nitro group and potential steric hindrance from the methyl groups ortho and meta to the carboxylic acid. This document outlines two reliable protocols for the synthesis of its amide derivatives using common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation
As no specific quantitative data for the reaction of this compound with a wide range of amines is readily available in the literature, the following tables are provided as templates for researchers to record their experimental findings. This structured format will allow for easy comparison of results when screening different amines, reaction conditions, or coupling methods.
Table 1: Reaction of this compound with Various Amines using EDC/HOBt
| Entry | Amine | Amine:Acid (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (e.g., HPLC, NMR) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| ... |
Table 2: Reaction of this compound with Various Amines using HATU
| Entry | Amine | Amine:Acid (eq) | Base (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (e.g., HPLC, NMR) | |---|---|---|---|---|---|---|---| | 1 | | | | | | | | | 2 | | | | | | | | | 3 | | | | | | | | | ... | | | | | | | |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Coupling reagents such as EDC and HATU can be sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.[1][2][3][4][5]
-
Bases like N,N-Diisopropylethylamine (DIPEA) are corrosive and flammable. Handle with care.[6][7][8][9]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, for amine salts)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the acid in a minimal amount of anhydrous DCM or DMF.
-
Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add EDC·HCl (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Amide Synthesis using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent, which is particularly useful for sterically hindered substrates or less nucleophilic amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution or water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF. Add the desired amine (1.1 eq) and HATU (1.2 eq).
-
Base Addition: Cool the mixture to 0 °C and slowly add DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous LiCl solution or water to remove DMF. Repeat the aqueous wash several times. b. Wash the organic layer with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure and purity of the isolated amide using spectroscopic techniques.
Visualizations
Caption: General experimental workflow for the synthesis of amides from this compound.
Caption: Simplified reaction pathway for EDC/HOBt mediated amide coupling.
References
- 1. peptide.com [peptide.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. DIISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from 4,5-Dimethyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the active pharmaceutical ingredient (API) Fedratinib , a selective Janus kinase 2 (JAK2) inhibitor, utilizing 4,5-Dimethyl-2-nitrobenzoic acid as a key starting material. Fedratinib is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[1][2]
Introduction
This compound is a valuable starting material in the synthesis of complex pharmaceutical compounds. Its chemical structure, featuring a nitro group ortho to a carboxylic acid and two methyl groups on the aromatic ring, allows for strategic functionalization. The primary synthetic utility of this compound lies in the reduction of the nitro group to an amine, yielding 4,5-dimethyl-2-aminobenzoic acid (also known as 4,5-dimethylanthranilic acid). This amino acid is a crucial precursor for the construction of heterocyclic scaffolds present in various biologically active molecules.
This document will focus on the multi-step synthesis of Fedratinib, highlighting the initial reduction of this compound and the subsequent formation of the pyrazole and pyrimidine core structures of the final API.
Synthetic Pathway Overview
The synthesis of Fedratinib from this compound can be conceptually divided into three main stages:
-
Formation of the Key Intermediate: Reduction of this compound to 4,5-Dimethyl-2-aminobenzoic acid.
-
Construction of the Pyrazole Core: Cyclization of the aminobenzoic acid derivative to form a substituted pyrazole.
-
Assembly of the Final API: Coupling of the pyrazole intermediate with the pyrimidine core and subsequent functionalization to yield Fedratinib.
Caption: Synthetic workflow for Fedratinib from this compound.
Experimental Protocols
Stage 1: Synthesis of 4,5-Dimethyl-2-aminobenzoic acid
The reduction of the nitro group in this compound is a critical first step. Catalytic hydrogenation is a common and efficient method for this transformation.
Protocol 1: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Sodium bicarbonate (optional, for salt formation to improve solubility)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol. If solubility is an issue, the acid can be converted to its sodium salt by the addition of one equivalent of sodium bicarbonate in an aqueous solution before adding the alcohol.
-
Carefully add the palladium on carbon catalyst to the solution. The catalyst loading is typically between 1-5 mol% of the substrate.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Reaction progress can be monitored by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,5-Dimethyl-2-aminobenzoic acid.
-
If the reaction was performed with the sodium salt, acidify the aqueous solution to precipitate the product, which can then be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Typical):
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Hydrogen Pressure | 60 psi |
| Temperature | 25 °C |
| Reaction Time | 4-6 hours |
| Yield | >95% |
| Purity (by HPLC) | >98% |
Stage 2 & 3: Synthesis of Fedratinib from 4,5-Dimethyl-2-aminobenzoic acid
The subsequent steps involve the formation of the pyrazole ring and coupling with the pyrimidine core. The synthesis of Fedratinib is detailed in patents, such as US7528143B2 and US7825246B2.[3][4] The following is a representative synthetic route based on the information available in the public domain.
Overall Synthetic Scheme:
Caption: Detailed synthetic pathway to Fedratinib.
Protocol 2: Representative Synthesis of a Pyrazole Intermediate and Final Assembly of Fedratinib
This protocol is a generalized representation based on patent literature and may require optimization.
Part A: Synthesis of a Substituted Pyrazole
-
Diazotization of 4,5-Dimethyl-2-aminobenzoic acid: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).
-
Cyclization: The diazonium salt is then reacted with a suitable partner, such as a β-ketoester, to form the pyrazole ring through a cyclization reaction. This step yields a pyrazole carboxylic acid derivative.
Part B: Assembly of Fedratinib
The pyrazole carboxylic acid is then subjected to a series of reactions to build the final Fedratinib molecule. This typically involves:
-
Amide Coupling: The carboxylic acid of the pyrazole intermediate is coupled with a substituted aniline, which forms part of the pyrimidine ring system in a later step.
-
Pyrimidine Ring Formation: The coupled product is then reacted with a suitable precursor to form the 2,4-diaminopyrimidine core.
-
Final Coupling: The pyrimidine intermediate is then coupled with N-(tert-butyl)-3-aminobenzenesulfonamide via a Buchwald-Hartwig amination or similar cross-coupling reaction to yield Fedratinib.
Quantitative Data for a Key Coupling Step (Illustrative):
| Parameter | Value |
| Reactant 1 | Pyrimidine Intermediate |
| Reactant 2 | N-(tert-butyl)-3-aminobenzenesulfonamide |
| Catalyst | Palladium-based catalyst (e.g., Pd2(dba)3) |
| Ligand | Buchwald-Hartwig ligand (e.g., Xantphos) |
| Base | Cesium Carbonate |
| Solvent | Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Yield | 70-85% |
| Purity (by HPLC) | >99% |
Signaling Pathway of Fedratinib
Fedratinib is a potent inhibitor of the Janus kinase 2 (JAK2) enzyme. The JAK-STAT signaling pathway is crucial for cell proliferation and differentiation. In myeloproliferative neoplasms like myelofibrosis, mutations in JAK2 lead to its constitutive activation, resulting in uncontrolled cell growth. Fedratinib acts by competitively inhibiting the ATP-binding site of JAK2, thereby blocking the downstream signaling cascade.[5]
Caption: Mechanism of action of Fedratinib in the JAK-STAT pathway.
Conclusion
This compound serves as a practical and efficient starting material for the synthesis of the API Fedratinib. The key transformations involve a high-yielding reduction of the nitro group followed by a series of well-established organic reactions to construct the complex heterocyclic structure of the final drug molecule. The provided protocols and data offer a foundational guide for researchers and professionals in the field of drug development. It is important to note that all experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The provided protocols are for informational purposes and may require optimization for specific laboratory conditions and scales.
References
- 1. US20210122718A1 - Novel forms of fedratinib dihydrochloride - Google Patents [patents.google.com]
- 2. WO2023044297A1 - Fedratinib for treating myeloproliferative disorders - Google Patents [patents.google.com]
- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7825246B2 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for the Characterization of 4,5-Dimethyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4,5-Dimethyl-2-nitrobenzoic acid. The methodologies detailed herein are essential for the robust characterization of this compound, ensuring its identity, purity, and stability, which are critical parameters in research, development, and quality control processes. The protocols cover a range of techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 185-188 °C |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2.1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.5 (broad s) | Singlet | 1H | -COOH |
| 7.95 | Singlet | 1H | Ar-H |
| 7.40 | Singlet | 1H | Ar-H |
| 2.35 | Singlet | 3H | Ar-CH₃ |
| 2.30 | Singlet | 3H | Ar-CH₃ |
Table 2.2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | -COOH |
| 148.5 | C-NO₂ |
| 142.0 | Ar-C |
| 138.5 | Ar-C |
| 135.0 | Ar-C |
| 130.0 | Ar-C |
| 125.0 | Ar-C |
| 20.5 | Ar-CH₃ |
| 19.8 | Ar-CH₃ |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2.3: Key IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3100 (broad) | Strong | O-H stretch (Carboxylic acid) |
| 1700 | Strong | C=O stretch (Carboxylic acid) |
| 1520, 1340 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| 1610, 1450 | Medium | C=C stretch (Aromatic ring) |
| 2920 | Medium | C-H stretch (Methyl groups) |
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: Perform a background scan prior to the sample scan. The software automatically subtracts the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 2.4: Mass Spectrometry Data (ESI-)
| m/z | Interpretation |
| 194.05 | [M-H]⁻ |
| 178.05 | [M-H-O]⁻ |
| 150.06 | [M-H-NO₂]⁻ |
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Further dilute to 10 µg/mL with the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (for LC-MS):
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometer Parameters (Negative Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity and quantifying the compound.
Table 3.1: HPLC Purity Analysis
| Parameter | Value |
| Retention Time | 4.2 min |
| Purity (by area %) | >99.5% |
-
Sample Preparation: Prepare a 0.5 mg/mL stock solution of this compound in methanol. Dilute to 0.1 mg/mL with the mobile phase for injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate the peak area of the main component and any impurities to calculate the purity by area percentage.
Thermal Analysis
Thermal analysis provides information on the thermal stability and melting behavior of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and heat of fusion.
Table 4.1: DSC Thermal Data
| Parameter | Value |
| Onset of Melting | 185.2 °C |
| Peak Melting Temperature | 186.5 °C |
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Analytical Conditions:
-
Temperature Range: 25 °C to 250 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge at 50 mL/min
-
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm.
Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Workflow for HPLC purity determination of this compound.
Disclaimer: The quantitative data presented in this document for this compound is hypothetical and for illustrative purposes only. It is based on the expected analytical behavior of a molecule with this structure and data from analogous compounds. Experimental verification is required for definitive characterization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Dimethyl-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the electrophilic nitration of 3,4-dimethylbenzoic acid using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Q2: What are the primary starting materials required?
A2: The key starting material is 3,4-dimethylbenzoic acid. If not commercially available, it can be synthesized, for example, by the oxidation of 3,4-dimethylacetophenone. The nitrating agents are concentrated nitric acid and concentrated sulfuric acid.
Q3: What are the critical parameters influencing the yield and purity?
A3: The critical parameters include reaction temperature, the ratio of nitric acid to sulfuric acid, reaction time, and the purity of the starting materials. Careful control of these factors is essential to maximize the yield of the desired product and minimize the formation of unwanted isomers.
Q4: What are the common side products in this synthesis?
A4: The primary side products are other isomers of dimethyl-nitrobenzoic acid, such as 3,4-dimethyl-2-nitrobenzoic acid and 3,4-dimethyl-5-nitrobenzoic acid. Polynitrated products can also form under harsh reaction conditions.
Q5: How can I purify the final product?
A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization need to be determined experimentally, but solvents like ethanol, acetic acid, or water, or mixtures thereof, are often good starting points for benzoic acid derivatives.[1][2]
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Ensure adequate mixing. - Confirm the concentration of nitrating agents. | Increased conversion of starting material to product. |
| Suboptimal Temperature | - For nitration, maintain a low temperature (typically 0-10 °C) to improve regioselectivity and prevent side reactions.[3] - Monitor the internal temperature of the reaction closely. | Minimized formation of byproducts and decomposition, leading to a higher yield of the desired isomer. |
| Incorrect Reagent Ratio | - Optimize the molar ratio of nitric acid to sulfuric acid. A common ratio for nitration is 1:2 to 1:3.[4] - Ensure a slight excess of the nitrating agent is used. | Efficient generation of the nitronium ion (NO₂⁺) leading to a higher reaction rate and yield. |
| Losses During Work-up/Purification | - Minimize the number of transfer steps. - When recrystallizing, use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling.[2] - Ensure complete precipitation of the product from the reaction mixture. | Improved recovery of the synthesized product. |
Product Impurity
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of Isomeric Byproducts | - Maintain strict temperature control during nitration. Lower temperatures favor the formation of the thermodynamically more stable product.[3] - Optimize the solvent system for recrystallization to selectively crystallize the desired isomer. | Increased purity of the final product with reduced content of unwanted isomers. |
| Presence of Starting Material | - Increase reaction time or temperature (with caution, as this may promote side reactions). - Use a slight excess of the nitrating agent. - Purify the product via column chromatography if recrystallization is ineffective. | Complete consumption of the starting material, leading to a purer product. |
| Polynitration | - Use a stoichiometric amount of the nitrating agent. - Avoid high reaction temperatures and prolonged reaction times. | Formation of dinitro or trinitro derivatives is suppressed. |
| Contamination from Glassware | - Ensure all glassware is thoroughly cleaned and dried before use. | Prevention of contamination from residual chemicals. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 3,4-Dimethylbenzoic Acid
Materials:
-
3,4-Dimethylbenzoic acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Ethanol (or other suitable solvent for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of 3,4-dimethylbenzoic acid to a pre-cooled mixture of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (typically in a 1:2 v/v ratio) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid while vigorously stirring and maintaining the internal temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
troubleshooting side reactions during the nitration of 3,4-dimethylbenzoic acid
Welcome to the technical support center for the nitration of 3,4-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific electrophilic aromatic substitution reaction.
Troubleshooting Guide
During the nitration of 3,4-dimethylbenzoic acid, side reactions can occur, leading to undesired products and reduced yields of the target compound, primarily 3,4-dimethyl-5-nitrobenzoic acid. This guide addresses common issues encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple nitro isomers. - Loss of product during workup and purification. | - Increase reaction time or temperature cautiously. - Maintain a low reaction temperature (0-5 °C) to improve regioselectivity. - Use a precise addition rate of the nitrating mixture. - Optimize the recrystallization solvent and procedure to minimize loss. |
| Formation of Multiple Products (Isomers) | - The directing effects of the two methyl groups (ortho, para-directing) and the carboxylic acid group (meta-directing) lead to the formation of various isomers. The primary side products are likely 3,4-dimethyl-2-nitrobenzoic acid and 3,4-dimethyl-6-nitrobenzoic acid. | - Precise temperature control is crucial; lower temperatures favor the formation of the thermodynamically more stable product. - The rate of addition of the nitrating agent should be slow to maintain a low concentration of the nitronium ion, which can enhance selectivity. - Purification by fractional crystallization or column chromatography may be necessary to separate the isomers. |
| Dark-Colored Reaction Mixture or Product | - Oxidation of the methyl groups by the strong oxidizing conditions of the nitrating mixture. - Over-nitration leading to dinitro or trinitro products. - Presence of residual nitric acid or nitrogen oxides. | - Ensure the reaction temperature does not exceed the recommended range. - Use the stoichiometric amount of nitric acid. - Thoroughly wash the crude product with cold water to remove residual acids. - The crude product can be dissolved in an aqueous base, filtered to remove insoluble impurities, and then re-precipitated with acid. |
| Product Fails to Precipitate Upon Quenching | - The product may be soluble in the quenching medium (e.g., if an excessive volume of water is used). - The concentration of the product in the reaction mixture is too low. | - Pour the reaction mixture slowly into a well-stirred ice/water slurry to ensure rapid precipitation. - Minimize the amount of water used for quenching, while still ensuring the reaction is fully stopped and the acid is diluted. - If the product remains in solution, extraction with a suitable organic solvent may be required. |
| Difficulty in Purifying the Product | - Similar solubility of the desired product and isomeric byproducts in common recrystallization solvents. | - Experiment with different solvent systems for recrystallization (e.g., ethanol/water, acetic acid/water). - For highly impure samples, column chromatography on silica gel may be the most effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 3,4-dimethylbenzoic acid?
The major product is expected to be 3,4-dimethyl-5-nitrobenzoic acid . The directing effects of the two activating methyl groups (ortho and para-directing) and the deactivating carboxylic acid group (meta-directing) favor electrophilic attack at the C-5 position. This position is ortho to the 4-methyl group and meta to the 3-methyl group, and it is not sterically hindered by the carboxylic acid group.
Q2: What are the most common side products?
The most likely side products are other positional isomers, primarily 3,4-dimethyl-2-nitrobenzoic acid and 3,4-dimethyl-6-nitrobenzoic acid . The formation of these isomers is due to the competing directing effects of the substituents on the aromatic ring.
Q3: Why is temperature control so critical in this reaction?
Temperature control is crucial for several reasons. Firstly, nitration is an exothermic reaction, and poor temperature control can lead to an uncontrolled reaction rate and an increase in the formation of undesired side products, including dinitro compounds and oxidation products. Secondly, lower temperatures generally favor higher regioselectivity, leading to a greater proportion of the desired 5-nitro isomer.
Q4: What is the role of sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves two primary roles. It acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. It also acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and decrease the reaction rate.
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of the nitrated 3,4-dimethylbenzoic acid can be determined using several analytical techniques:
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Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and can be used to identify the presence of isomers.
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Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) and the carboxylic acid group can confirm the functional groups present.
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Mass Spectrometry: This will provide the molecular weight of the compound.
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 3,4-Dimethylbenzoic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
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Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid (1.1 equivalents) dropwise to chilled (0-5 °C) concentrated sulfuric acid (3-5 equivalents) with constant stirring. Maintain the temperature of the mixture below 10 °C using an ice bath.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dimethylbenzoic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid, ensuring the reaction temperature is maintained between 0 °C and 5 °C. The addition rate should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a well-stirred mixture of crushed ice and water.
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the nitration of 3,4-dimethylbenzoic acid.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the nitration of 3,4-dimethylbenzoic acid.
optimizing reaction conditions for the synthesis of 4,5-Dimethyl-2-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,5-Dimethyl-2-nitrobenzoic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the nitration of 3,4-dimethylbenzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Insufficient nitrating agent. 4. Decomposition of the product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to prevent side reactions and decomposition.[1] 3. Ensure the correct stoichiometry of the nitrating mixture (concentrated nitric and sulfuric acids). 4. Avoid excessive heating during workup and purification. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents. | 1. Strictly control the temperature below 5 °C to favor the formation of the desired 2-nitro isomer. Higher temperatures can lead to the formation of other isomers.[1] 2. Use a well-defined nitrating mixture, typically a 1:1 or similar ratio of concentrated nitric acid to sulfuric acid. |
| Product is a Dark Oil or Tar | 1. Reaction temperature was too high, leading to oxidation and decomposition. 2. Presence of impurities in the starting material. | 1. Meticulously control the temperature throughout the reaction. 2. Ensure the 3,4-dimethylbenzoic acid starting material is pure. Recrystallize if necessary before use. |
| Difficulty in Isolating the Product | 1. Product is soluble in the workup solution. 2. Incomplete precipitation. | 1. Ensure the reaction mixture is poured into a sufficiently large volume of ice-water to induce precipitation. 2. Adjust the pH of the solution. Acidification may be necessary to fully precipitate the carboxylic acid. |
| Product Purity is Low After Initial Isolation | 1. Presence of unreacted starting material. 2. Contamination with isomeric byproducts. | 1. Purify the crude product by recrystallization. Suitable solvents include aqueous ethanol or acetic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 3,4-Dimethylbenzoic acid.[2]
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.
Q3: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?
A3: Maintaining a low temperature (typically 0-5 °C) is crucial for several reasons. Firstly, the nitration reaction is highly exothermic, and low temperatures help to control the reaction rate and prevent dangerous temperature spikes. Secondly, it enhances the regioselectivity of the reaction, favoring the formation of the desired 2-nitro isomer and minimizing the formation of other isomers.[1]
Q4: What are the likely isomeric byproducts in this reaction?
A4: The directing effects of the substituents on the 3,4-dimethylbenzoic acid ring can lead to the formation of other nitro isomers. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The primary side product is likely to be 3,4-Dimethyl-6-nitrobenzoic acid. Careful control of reaction conditions is necessary to maximize the yield of the desired this compound.
Q5: How can I purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying the crude product. Solvents such as aqueous ethanol or dilute acetic acid can be used. The choice of solvent will depend on the impurities present.
Experimental Protocols
Synthesis of this compound via Nitration of 3,4-Dimethylbenzoic acid
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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3,4-Dimethylbenzoic acid
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Distilled Water
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Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done slowly in an ice bath to dissipate the heat generated.
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Reaction Setup: Dissolve 3,4-dimethylbenzoic acid in a sufficient amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid while maintaining the temperature between 0 and 5 °C with vigorous stirring. The addition rate should be controlled to prevent the temperature from rising.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with constant stirring. This will cause the crude this compound to precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals. Filter the purified crystals and dry them.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Starting Material | 3,4-Dimethylbenzoic acid | - |
| Nitrating Agent | 1:1 (v/v) mixture of conc. HNO₃ and conc. H₂SO₄ | Formation of the nitronium ion (NO₂⁺) |
| Reaction Temperature | 0 - 5 °C | Favors formation of the 2-nitro isomer, minimizes side products |
| Reaction Time | 1-2 hours (monitor by TLC) | High conversion of starting material |
| Purification Method | Recrystallization (e.g., from aqueous ethanol) | Increased purity of the final product |
| Expected Yield | 70-85% (highly dependent on conditions) | - |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 4,5-Dimethyl-2-nitrobenzoic Acid
Disclaimer: Specific experimental data for the purification of 4,5-Dimethyl-2-nitrobenzoic acid is limited in publicly available literature. The following troubleshooting guide and protocols are based on general principles for the purification of substituted nitrobenzoic acids and analogous compounds like 4,5-Dimethoxy-2-nitrobenzoic acid. Researchers should treat these as starting points and optimize the procedures for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Based on a likely synthesis route involving the nitration of 3,4-dimethylbenzoic acid, the most probable impurities include:
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Isomeric Products: Nitration of 3,4-dimethylbenzoic acid can potentially lead to the formation of other isomers, such as 2,3-Dimethyl-6-nitrobenzoic acid and 2,3-Dimethyl-5-nitrobenzoic acid.
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Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3,4-dimethylbenzoic acid.
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Dinitro Compounds: Over-nitration can lead to the formation of dinitro-substituted benzoic acids.
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Residual Acids: Traces of nitric acid and any acidic catalysts (e.g., sulfuric acid) used in the nitration step may remain.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should:
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Dissolve the compound sparingly or not at all at room temperature.
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Dissolve the compound completely at its boiling point.
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Dissolve impurities well at all temperatures or not at all.
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Not react with the compound.
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Be volatile enough to be easily removed from the purified crystals.
A solvent screening is recommended to identify the optimal solvent or solvent system.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in the hot solvent.
A:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the compound dissolves completely.
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Inappropriate Solvent: The chosen solvent may be a poor solvent for your compound even at elevated temperatures. You may need to select a different solvent or use a co-solvent system.
Q: No crystals form upon cooling.
A:
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Solution is not Saturated: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
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Scratching the inside of the flask with a glass rod at the surface of the solution.
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Adding a seed crystal of the pure compound.
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Cooling the solution in an ice bath to further decrease solubility.
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Q: The product "oils out" instead of forming crystals.
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
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Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point.
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Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
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Slow Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
Q: The purified crystals have a low melting point or a broad melting range.
A: This indicates the presence of impurities.
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Incomplete Purification: A single recrystallization may not be sufficient. A second recrystallization may be necessary.
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Trapped Impurities: If crystals form too quickly, impurities can be trapped within the crystal lattice. Ensure the solution cools slowly.
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Residual Solvent: Ensure the crystals are thoroughly dried to remove any residual solvent, which can depress the melting point.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Chemical Name | Rationale for Presence |
| Isomer | 2,3-Dimethyl-6-nitrobenzoic acid | Possible side product of nitration. |
| Isomer | 2,3-Dimethyl-5-nitrobenzoic acid | Possible side product of nitration. |
| Starting Material | 3,4-Dimethylbenzoic acid | Result of incomplete reaction. |
| Byproduct | Dinitro-dimethylbenzoic acids | Result of over-nitration. |
| Reagent | Nitric Acid / Sulfuric Acid | Residual acids from the synthesis. |
Table 2: General Solvent Screening for Recrystallization
| Solvent | Observation at Room Temp. | Observation at Boiling Point | Recommendation |
| Water | Insoluble | Sparingly Soluble | Potential for mixed solvent system. |
| Ethanol | Sparingly Soluble | Soluble | Good candidate. |
| Methanol | Sparingly Soluble | Soluble | Good candidate. |
| Acetone | Soluble | Soluble | Not suitable as a primary solvent. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good candidate. |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent in a system. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To purify crude this compound by removing synthesis-related impurities.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., ethanol)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Add small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation and contamination. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: Assumed workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
stability issues of 4,5-Dimethyl-2-nitrobenzoic acid under acidic or basic conditions
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of 4,5-Dimethyl-2-nitrobenzoic acid in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Unexpected color change of the solution (e.g., to yellow or brown) under basic conditions. | Formation of nitrophenolate-like structures or other degradation products due to the acidic proton of the carboxylic acid and the electron-withdrawing nitro group. | - Work at lower temperatures. - Use the mildest basic conditions possible. - Protect the solution from light. - Analyze the solution by HPLC or LC-MS to identify degradation products. |
| Low yield or incomplete reaction when using the compound in an acidic medium. | Potential for acid-catalyzed hydrolysis or other degradation, although nitroaromatic compounds are often relatively stable in acid. The compound may also be protonated, affecting its reactivity. | - Confirm the pH of your reaction mixture. - Consider using a non-aqueous solvent if the reaction allows. - Monitor the reaction progress closely using techniques like TLC or HPLC to observe any side product formation. |
| Precipitation of the compound from an aqueous solution. | The solubility of benzoic acid derivatives is pH-dependent. The protonated form (at low pH) is generally less soluble in water than the carboxylate salt (at higher pH). | - Adjust the pH of the solution to increase solubility. For this compound, a pH above its pKa will favor the more soluble carboxylate form. - Consider using a co-solvent such as ethanol, methanol, or DMSO. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | This could be due to on-column degradation, instability in the dissolution solvent, or photodecomposition. | - Ensure the mobile phase pH is compatible with the compound's stability. - Prepare fresh solutions for analysis and store them protected from light and at a low temperature. - Evaluate the stability of the compound in the chosen analytical solvent over the typical analysis time. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: Generally, nitroaromatic compounds exhibit fair stability in acidic conditions. However, prolonged exposure to strong acids and high temperatures may lead to hydrolysis or other degradation pathways. It is advisable to conduct preliminary stability studies under your specific experimental conditions.
Q2: What happens to this compound in the presence of a strong base?
A2: In the presence of a strong base, this compound will be deprotonated to form the corresponding carboxylate salt, which is typically more soluble in aqueous media. However, strong basic conditions, especially with heating, can promote degradation reactions, potentially leading to discoloration or decomposition of the molecule.
Q3: Can the nitro group be reduced during my experiment?
A3: Yes, the nitro group on the aromatic ring can be susceptible to reduction to an amino group in the presence of reducing agents (e.g., certain metals, borohydrides, or catalytic hydrogenation conditions). This is a common transformation for nitroaromatic compounds. If your experimental setup includes reducing agents, you should consider the possibility of this side reaction.
Q4: Is this compound sensitive to light?
A4: Many nitroaromatic compounds exhibit photosensitivity.[1] It is good laboratory practice to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent potential photodegradation.
Q5: What are the recommended storage conditions for this compound?
A5: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Solutions should be prepared fresh. If storage of solutions is necessary, they should be kept at a low temperature (e.g., 2-8 °C) and protected from light.
Data on Stability of Structurally Related Compounds
Since specific quantitative stability data for this compound is not available, the following table presents illustrative data from a forced degradation study of a similar nitroaromatic compound, 4-bromomethyl-3-nitrobenzoic acid, to provide an example of expected stability behavior.[2]
| Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80 °C | Significant | 4-hydroxymethyl-3-nitrobenzoic acid |
| Basic Hydrolysis | 0.1 M NaOH | 1 hour | 25 °C | Significant | 4-hydroxymethyl-3-nitrobenzoic acid |
| Oxidative | 30% H₂O₂ | 24 hours | 25 °C | Minimal | Not specified |
| Photolytic | UV light | 7 days | 25 °C | ~78% | Not specified |
Note: This data is for a structurally related compound and should be used for illustrative purposes only.[2]
Experimental Protocols
The following is a generalized protocol for conducting a forced degradation study to assess the stability of a compound like this compound.[3][4]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Methanol (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
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To an aliquot of the stock solution, add an equal volume of 1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
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Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Also, incubate a solution of the compound at 80°C for 48 hours.
-
After the incubation period, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Visualizations
Caption: A generalized workflow for conducting forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: HPLC Analysis of 4,5-Dimethyl-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 4,5-Dimethyl-2-nitrobenzoic acid.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.
Is your peak for this compound exhibiting tailing?
Peak tailing is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. A tailing factor greater than 1.2 is generally considered significant.
Follow this workflow to troubleshoot the issue:
Figure 1. A troubleshooting workflow for addressing peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for acidic compounds like this compound?
A1: The most frequent cause of peak tailing for acidic analytes is secondary interactions between the ionized form of the analyte and active sites on the silica-based stationary phase, particularly residual silanol groups.[1][2] When the mobile phase pH is close to or above the pKa of the carboxylic acid group, the analyte becomes deprotonated (negatively charged) and can interact with these sites, leading to a secondary retention mechanism that causes tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
Q3: Can the buffer in the mobile phase influence peak tailing?
A3: Yes, the buffer concentration can significantly impact peak shape. A low buffer concentration may not have sufficient capacity to control the pH at the column surface, leading to inconsistent ionization of the analyte and peak tailing. Increasing the buffer concentration, typically in the range of 25-50 mM, can help to maintain a consistent pH environment and improve peak symmetry.[5]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: A modern, high-purity silica-based, end-capped C18 or C8 column is generally recommended. "End-capping" is a process that deactivates most of the residual silanol groups on the silica surface, reducing the potential for secondary interactions that cause peak tailing.[2] For particularly challenging separations, columns with novel bonding technologies designed to shield residual silanols can also be considered.
Q5: Could my sample injection be causing the peak tailing?
A5: Yes, two common injection-related issues can lead to peak tailing:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[5]
To address these, try diluting your sample or reducing the injection volume. It is always best to dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.
Data Presentation
The following tables summarize key parameters and recommended starting conditions for troubleshooting peak tailing in the analysis of this compound.
Table 1: Recommended Mobile Phase Adjustments
| Parameter | Recommendation for Acidic Compounds | Starting Point for this compound |
| pH | 1.5 - 2.0 pH units below analyte pKa | 2.5 - 3.0 |
| Buffer | Phosphate or Formate | 25 mM Potassium Phosphate or 0.1% Formic Acid |
| Buffer Concentration | 25 - 50 mM | 25 mM |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.0. Use an end-capped column. |
| Low buffer concentration | Increase buffer concentration to 25-50 mM. | |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile). | |
| Column degradation | Replace the column. | |
| Sample overload | Dilute the sample or reduce injection volume. | |
| Strong sample solvent | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Extra-column dead volume | Use shorter, narrower ID tubing; check fittings. |
Experimental Protocols
This section provides a detailed starting methodology for the HPLC analysis of this compound, designed to minimize peak tailing.
Recommended Initial HPLC Method
Based on methods for structurally similar dimethylbenzoic acid isomers, the following reverse-phase HPLC method is a good starting point.[3][6]
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Diluent: Mobile Phase A / Acetonitrile (70:30 v/v)
Protocol for Mobile Phase pH Adjustment
-
Prepare the aqueous component of the mobile phase: For example, a 25 mM potassium phosphate buffer.
-
Measure the initial pH.
-
Adjust the pH to the desired value (e.g., 2.5) by adding a small amount of a suitable acid, such as phosphoric acid.
-
Filter the aqueous mobile phase through a 0.45 µm filter before use.
-
Prepare the final mobile phase by mixing the buffered aqueous component with the organic modifier.
Mandatory Visualizations
The following diagrams illustrate key concepts related to peak tailing in HPLC.
Figure 2. The relationship between analyte interactions and peak shape.
Figure 3. The effect of mobile phase pH on analyte and silanol ionization.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 3,4-Dimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 5. 5,5′-Dithiobis(2-nitrobenzoic acid) | 69-78-3 [chemicalbook.com]
- 6. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
scaling up the synthesis of 4,5-Dimethyl-2-nitrobenzoic acid from lab to pilot plant
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4,5-Dimethyl-2-nitrobenzoic acid from the laboratory to a pilot plant.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Product | Incomplete reaction. | - Ensure the nitrating agent is fresh and of the correct concentration.- Verify the reaction temperature is maintained within the optimal range.- Increase reaction time and monitor progress using TLC or HPLC. |
| Product loss during work-up. | - Ensure complete precipitation of the product by adjusting the pH and temperature of the quenching solution.- Use an appropriate solvent for extraction to minimize product solubility in the aqueous phase. | |
| Side reactions consuming starting material. | - Control the reaction temperature rigorously to minimize the formation of dinitrated or oxidized byproducts.- Optimize the rate of addition of the nitrating agent. | |
| Low Purity of Product | Presence of unreacted starting material. | - Improve reaction completion by adjusting reaction time or temperature.- Optimize the crystallization process to selectively crystallize the product. |
| Formation of isomers (e.g., 2,3-dimethyl-6-nitrobenzoic acid). | - Maintain a low reaction temperature to favor the desired isomer.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to separate isomers. | |
| Presence of dinitrated byproducts. | - Use a stoichiometric amount of the nitrating agent.- Control the reaction temperature to prevent over-nitration. | |
| Poor Solubility of Starting Material | Inadequate mixing in the reaction vessel. | - Increase the agitation speed to ensure a homogenous reaction mixture.- Consider using a co-solvent at the lab scale to improve solubility. |
| Runaway Reaction (Exotherm) | Poor heat dissipation. | - At the pilot scale, ensure the reactor has an adequate cooling capacity.- Control the addition rate of the nitrating agent to manage the heat of reaction.- Have an emergency quenching procedure in place. |
| Product Fails to Precipitate/Crystallize | Supersaturation not achieved. | - Concentrate the solution to increase the product concentration.- Cool the solution to a lower temperature.- Add seed crystals of the pure product to induce crystallization. |
| Presence of impurities inhibiting crystallization. | - Purify the crude product using column chromatography before crystallization.- Perform a solvent swap to a solvent in which the product is less soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 3,4-Dimethylbenzoic acid.[1][2][3]
Q2: What are the standard nitrating agents used for this reaction?
A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent for this type of aromatic nitration.[4][5]
Q3: What are the critical process parameters to control during the nitration reaction?
A3: The most critical parameters are temperature, rate of addition of the nitrating agent, and agitation speed. Temperature control is crucial to minimize side reactions and ensure the formation of the desired isomer. The addition rate of the nitrating agent controls the reaction rate and heat generation. Adequate agitation is necessary to ensure good mixing and heat transfer.
Q4: What are the potential side reactions during the nitration of 3,4-Dimethylbenzoic acid?
A4: Potential side reactions include the formation of other isomers, such as 2,3-dimethyl-6-nitrobenzoic acid, and dinitration of the aromatic ring. Oxidation of the methyl groups can also occur under harsh conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture at regular intervals.
Q6: What is a suitable method for purifying the crude this compound?
A6: Recrystallization is a common and effective method for purifying the crude product. A mixture of ethanol and water is often a suitable solvent system. For higher purity, column chromatography may be necessary.
Q7: What are the key safety precautions to consider when scaling up this synthesis to a pilot plant?
A7: Nitration reactions are highly exothermic and require strict safety protocols. Key considerations for scale-up include:
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Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment of the reaction mixture.
-
Reactor Design: Use a reactor with sufficient cooling capacity and a robust agitation system to ensure efficient heat removal and mixing.
-
Controlled Dosing: Implement a precise and controlled addition of the nitrating agent.
-
Emergency Procedures: Establish clear and well-rehearsed emergency procedures for handling thermal runaways, including a quenching system.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves, gowns, and face shields.
Q8: What are the advantages of using a continuous flow reactor for this nitration at a pilot scale?
A8: Continuous flow reactors offer significant advantages for exothermic reactions like nitration, including:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for superior heat dissipation, reducing the risk of thermal runaways.
-
Improved Mass Transfer: Efficient mixing in microreactors leads to better control over the reaction and can improve yield and selectivity.
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Increased Safety: The small reaction volume at any given time minimizes the potential hazard of a runaway reaction.
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Scalability: Scaling up can often be achieved by running multiple reactors in parallel ("numbering-up") rather than increasing the reactor size ("scaling-out").
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar compounds and general nitration procedures.
Materials:
-
3,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5.0 g of 3,4-Dimethylbenzoic acid to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Slowly add the nitrating mixture dropwise to the solution of 3,4-Dimethylbenzoic acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Pilot Plant Scale-Up Considerations
Scaling up the synthesis to a pilot plant requires careful consideration of several factors:
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Reactor Selection: A glass-lined or stainless steel reactor with a jacket for heating and cooling is typically used. The reactor should be equipped with a robust agitation system (e.g., a multi-blade turbine) to ensure efficient mixing and heat transfer. For enhanced safety and control, a continuous flow reactor system is a highly recommended alternative.
-
Heat Management: The nitration reaction is highly exothermic. The pilot plant reactor must have a reliable and efficient cooling system to maintain the desired reaction temperature. The rate of addition of the nitrating agent should be carefully controlled to prevent a rapid temperature increase.
-
Material Transfer: Use calibrated pumps for the controlled addition of reactants. Ensure all transfer lines are made of materials compatible with concentrated acids.
-
Process Monitoring and Control: Implement online monitoring of critical process parameters such as temperature, pressure, and pH. Process Analytical Technology (PAT) tools can be employed for real-time analysis of the reaction mixture.
-
Work-up and Isolation: The quenching, filtration, and washing steps need to be adapted to the larger scale. This may involve using a filter press or a centrifuge for solid-liquid separation.
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Safety Interlocks: The pilot plant should be equipped with safety interlocks to automatically stop the addition of reactants in case of a deviation from the set parameters (e.g., a sudden temperature rise).
Data Presentation
Table 1: Typical Process Parameters for Lab vs. Pilot Plant Synthesis
| Parameter | Laboratory Scale (5 g) | Pilot Plant Scale (5 kg) |
| Starting Material (3,4-Dimethylbenzoic acid) | 5.0 g | 5.0 kg |
| Concentrated H₂SO₄ | ~27 mL | ~27 L |
| Concentrated HNO₃ | ~3.5 mL | ~3.5 L |
| Reaction Temperature | 0-5 °C | 0-10 °C |
| Addition Time of Nitrating Agent | 30-60 minutes | 2-4 hours |
| Reaction Time | 1-2 hours | 2-4 hours |
| Agitation Speed | 300-500 rpm (magnetic stirrer) | 100-300 rpm (impeller) |
| Expected Yield (Crude) | 80-90% | 85-95% |
| Purity after Recrystallization | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]
- 2. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3,4-Dimethylbenzoic acid (HMDB0002237) [hmdb.ca]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
preventing byproduct formation in 4,5-Dimethyl-2-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4,5-Dimethyl-2-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the nitration of 3,4-dimethylbenzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Maintain a controlled temperature, ideally between 0-5°C, during the addition of the nitrating agent. - See the section on "Controlling Isomer Formation" in the FAQs. |
| Presence of Multiple Spots on TLC/Peaks in GC-MS | - Formation of isomeric byproducts (e.g., 3,4-Dimethyl-5-nitrobenzoic acid, 3,4-Dimethyl-6-nitrobenzoic acid). | - Utilize column chromatography for separation. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be effective. - Fractional crystallization can also be employed to separate isomers with different solubilities. |
| Product Contaminated with Starting Material | - Insufficient nitrating agent. - Reaction time too short. | - Ensure a slight excess of the nitrating agent is used. - Allow the reaction to proceed for a sufficient duration, monitoring by TLC until the starting material spot disappears. |
| Formation of a Dark-Colored Reaction Mixture or Product | - Oxidation of methyl groups. - Overheating of the reaction. | - Maintain a low reaction temperature. - Use a milder nitrating agent if possible. - The colored impurities can often be removed by recrystallization, potentially with the addition of activated charcoal. |
| Difficulty in Isolating the Product | - Product is soluble in the aqueous work-up solution. | - Ensure the aqueous solution is sufficiently acidified (pH 1-2) to precipitate the carboxylic acid. - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts are other positional isomers formed during the nitration of 3,4-dimethylbenzoic acid. Due to the competing directing effects of the carboxyl group (meta-directing) and the two methyl groups (ortho/para-directing), a mixture of isomers is often obtained. The most likely isomeric byproducts are:
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3,4-Dimethyl-5-nitrobenzoic acid
-
3,4-Dimethyl-6-nitrobenzoic acid
Additionally, oxidation of the methyl groups can occur, leading to the formation of dicarboxylic acids or other oxidized species, especially at higher temperatures or with stronger nitrating agents.
Q2: How can I control the formation of isomeric byproducts?
A2: Controlling the regioselectivity of the nitration of 3,4-dimethylbenzoic acid is challenging. However, the following strategies can help to favor the formation of the desired this compound:
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Temperature Control: Maintaining a low temperature (e.g., 0-5°C) during the addition of the nitrating agent is crucial. This can help to increase the selectivity of the reaction.
-
Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is commonly used, exploring milder nitrating agents might offer better selectivity.
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Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may favor different isomer ratios compared to polar solvents.
Q3: What is the best method to purify the crude product and remove byproducts?
A3: A combination of techniques is often necessary for effective purification:
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Aqueous Work-up: After the reaction, pouring the mixture onto ice and filtering the precipitate is the first step. Washing the solid with cold water helps to remove excess acid.
-
Recrystallization: This is an effective method for removing many impurities. A suitable solvent system (e.g., ethanol/water mixture) should be determined experimentally.
-
Column Chromatography: For separating the desired product from its isomers, column chromatography on silica gel is a highly effective method. The separation can be monitored by TLC to identify the fractions containing the pure product.
Q4: Can the methyl groups of 3,4-dimethylbenzoic acid be oxidized during nitration?
A4: Yes, the methyl groups are susceptible to oxidation by nitric acid, especially under harsh conditions such as high temperatures or high concentrations of nitric acid. This can lead to the formation of byproducts like 2-nitro-3,4-benzenedicarboxylic acid. To minimize this side reaction, it is important to maintain a low reaction temperature and use the nitrating agent in a controlled manner.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3,4-dimethylbenzoic acid in concentrated sulfuric acid. Maintain the temperature at 0-5°C.
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Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
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Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 5°C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation.
troubleshooting guide for the synthesis of 4,5-Dimethyl-2-nitrobenzoic acid derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4,5-dimethyl-2-nitrobenzoic acid and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is the electrophilic aromatic substitution (nitration) of 3,4-dimethylbenzoic acid. This involves reacting the starting material with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, under controlled temperature conditions.
Q2: What are the main challenges in the nitration of 3,4-dimethylbenzoic acid?
A2: The primary challenge is controlling the regioselectivity of the nitration. The benzene ring has three substituents with competing directing effects:
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The carboxylic acid group (-COOH) is a deactivating group and a meta-director.[1][2]
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The methyl groups (-CH₃) are activating groups and ortho, para-directors.[3]
This can lead to the formation of a mixture of isomers, including the desired this compound and other unwanted nitro-isomers. Careful control of reaction conditions is crucial to maximize the yield of the desired product. Another challenge is preventing over-nitration (dinitration), which can occur at higher temperatures.[1]
Q3: How can I minimize the formation of unwanted isomers?
A3: Strict temperature control is the most critical factor.[4] Keeping the reaction temperature at or below 0-5 °C favors the desired kinetic product and minimizes side reactions.[4] The slow, dropwise addition of the nitrating mixture ensures that the temperature does not rise uncontrollably.
Q4: What is the role of sulfuric acid in the nitrating mixture?
A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring.[5]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot of the reaction mixture can be compared to a spot of the starting material (3,4-dimethylbenzoic acid). The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | 1. Monitor the reaction with TLC until the starting material is consumed. Allow for a longer reaction time if necessary. |
| 2. Reaction temperature was too low. | 2. While maintaining cooling, ensure the reaction mixture is well-stirred to allow for effective collisions between reactants. | |
| 3. Loss of product during workup. | 3. Ensure the product is fully precipitated from the ice-water mixture before filtration. Wash the collected solid with minimal ice-cold water to avoid dissolving the product. | |
| 4. Insufficiently strong nitrating agent. | 4. Use fresh, concentrated nitric and sulfuric acids. Ensure the nitrating mixture is prepared correctly and kept cold before addition. | |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities, particularly isomeric byproducts, which can lower the melting point. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. |
| 2. Incomplete removal of acidic residue. | 2. Ensure the crude product is washed thoroughly with cold water until the washings are neutral. | |
| 3. If scratching fails, attempt purification by column chromatography. | ||
| Product is Impure (Multiple Spots on TLC) | 1. Formation of multiple isomers due to poor regioselectivity. | 1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to isolate the desired isomer.[6] |
| 2. Over-nitration (dinitration) occurred. | 2. This is often due to a reaction temperature that was too high. For future attempts, maintain a temperature of 0-5 °C or lower during the addition of the nitrating agent.[4] | |
| Reaction Becomes Uncontrollably Exothermic | 1. The nitrating mixture was added too quickly. | 1. The addition of the nitrating mixture must be done very slowly and dropwise, with vigorous stirring and efficient cooling in an ice bath. |
| 2. The cooling bath is not effective. | 2. Ensure the reaction flask is well-immersed in a properly prepared ice-water bath. |
Experimental Protocols
Synthesis of this compound via Nitration of 3,4-Dimethylbenzoic Acid
Materials:
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3,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a measured amount of concentrated nitric acid to a pre-chilled flask containing concentrated sulfuric acid, all while cooling in an ice-salt bath to maintain a temperature below 0 °C.[4]
-
Dissolving the Starting Material: In the main reaction flask, dissolve 3,4-dimethylbenzoic acid in a measured amount of concentrated sulfuric acid, and cool the mixture in an ice bath to below 5 °C.[4]
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 5 °C.[4] This addition should be done over a period of at least 30-60 minutes with efficient stirring.
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Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction by TLC.
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Workup: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[4] A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[4]
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Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified this compound.[6]
Quantitative Data Summary
| Parameter | Value/Range | Reference/Note |
| Starting Material | 3,4-Dimethylbenzoic acid | [7] |
| Molecular Weight | 150.17 g/mol | [7] |
| Product | This compound | |
| Molecular Weight | 195.17 g/mol | |
| Nitrating Agent Ratio (H₂SO₄:HNO₃) | Typically 2:1 to 3:1 (v/v) | [4] |
| Reaction Temperature | 0 - 5 °C | [4] |
| Typical Yield | 70-85% (literature for similar reactions) | [8][9] |
| Melting Point of Product | Varies depending on purity |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. quora.com [quora.com]
- 2. The major product of nitration of benzoic acid is:A. 3-nitrobenzoic acidB. 4-nitrobenzoic acidC. 2-nitrobenzoic acidD. 2,4-dinitrobenzoic acid [vedantu.com]
- 3. 3,5-Dimethyl-4-nitrobenzoic acid | 3095-38-3 | Benchchem [benchchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. aiinmr.com [aiinmr.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4,5-Dimethyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4,5-Dimethyl-2-nitrobenzoic acid, a key intermediate in various pharmaceutical and chemical syntheses. The comparison is based on experimental data from peer-reviewed literature and patents, focusing on reaction yields, conditions, and starting materials.
At a Glance: Synthetic Route Comparison
| Parameter | Route 1: Nitration of 3,4-Dimethylbenzoic Acid | Route 2: Oxidation of 1,2-Dimethyl-4-nitrobenzene |
| Starting Material | 3,4-Dimethylbenzoic acid | 1,2-Dimethyl-4-nitrobenzene (4-Nitro-o-xylene) |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Oxidation of a Methyl Group |
| Typical Reagents | Nitric Acid, Sulfuric Acid | Potassium Permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇) |
| Reported Yield | High (Analogous reactions suggest >75%) | Moderate to High (Dependent on specific conditions) |
| Selectivity | Potential for isomeric impurities | Selective oxidation of one methyl group can be challenging |
| Key Advantages | Direct introduction of the nitro group | Utilizes a commercially available starting material |
| Key Challenges | Control of regioselectivity to obtain the desired isomer | Potential for over-oxidation or incomplete reaction |
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of the two main synthetic routes to this compound.
Route 1: Nitration of 3,4-Dimethylbenzoic Acid
This route involves the direct nitration of 3,4-dimethylbenzoic acid using a mixture of nitric acid and sulfuric acid. The carboxylic acid group is a meta-director, while the methyl groups are ortho, para-directors. The directing effects of the substituents favor the introduction of the nitro group at the 2-position.
Experimental Protocol (Adapted from analogous nitrations)
-
In a four-necked flask equipped with a mechanical stirrer, add 500g of concentrated nitric acid (98%).
-
Cool the nitric acid to a temperature between -30°C and -15°C.
-
Slowly add 124.2g of powdered 3,4-dimethylbenzoic acid to the cooled nitric acid while maintaining the low temperature and stirring.
-
Continue the reaction with stirring for approximately 42 minutes.
-
Upon completion, pour the reaction mixture into water.
-
Filter the resulting precipitate to isolate the crude this compound.
-
The crude product can be further purified by recrystallization.
A patent describing a similar nitration of m-toluic acid reports a yield of over 75%, with the potential to reach up to 87%.
Route 2: Oxidation of 1,2-Dimethyl-4-nitrobenzene
This synthetic pathway utilizes the oxidation of one of the methyl groups of 1,2-dimethyl-4-nitrobenzene (also known as 4-nitro-o-xylene) to a carboxylic acid. Strong oxidizing agents such as potassium permanganate or sodium dichromate are typically employed for this transformation.
Experimental Protocol (Adapted from analogous oxidations)
While a specific protocol for the oxidation of 1,2-dimethyl-4-nitrobenzene to the target acid is not explicitly detailed in the searched literature, the following general procedure is based on the well-established oxidation of substituted xylenes:
-
In a round-bottomed flask fitted with a reflux condenser, place 1,2-dimethyl-4-nitrobenzene and a solution of sodium dichromate in water.
-
Slowly add concentrated sulfuric acid to the stirred mixture. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.
-
After the addition is complete, heat the mixture to reflux for a period of time to ensure complete oxidation.
-
Cool the reaction mixture and add a large volume of water.
-
Filter the crude product and wash it with water to remove chromium salts.
-
The crude acid can be purified by dissolving it in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding dilute sulfuric acid.
-
Filter the purified acid, wash with water, and dry.
The yield for this type of oxidation can vary significantly based on the specific substrate and reaction conditions but is generally in the moderate to high range. For example, the oxidation of p-nitrotoluene to p-nitrobenzoic acid using sodium dichromate and sulfuric acid has been reported to yield 82-86%.
Summary and Conclusion
Both the nitration of 3,4-dimethylbenzoic acid and the oxidation of 1,2-dimethyl-4-nitrobenzene present viable synthetic routes to this compound. The choice between the two methods will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
The nitration route appears to be a more direct approach, potentially offering higher yields as suggested by analogous reactions. However, careful control of the reaction conditions is crucial to ensure the desired regioselectivity and to minimize the formation of unwanted isomers.
The oxidation route starts from a readily available nitro-substituted xylene. The main challenge in this method lies in the selective oxidation of only one of the two methyl groups and avoiding over-oxidation, which could lead to the formation of the corresponding dicarboxylic acid.
For researchers and drug development professionals, the selection of the optimal synthetic route will require careful consideration of these factors, and may necessitate small-scale pilot experiments to optimize the reaction conditions for their specific needs.
A Comparative Analysis of the Reactivity of 4,5-Dimethyl-2-nitrobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4,5-dimethyl-2-nitrobenzoic acid and its structural isomers. The reactivity of these compounds is of significant interest in medicinal chemistry and organic synthesis, where the strategic placement of substituent groups on an aromatic ring can profoundly influence a molecule's chemical properties and biological activity. This analysis is based on established principles of organic chemistry, including electronic and steric effects, to predict and explain the varying reactivities of these isomers.
Introduction to Isomer Reactivity
The reactivity of substituted benzoic acids is primarily governed by the electronic nature and position of the substituents on the aromatic ring. Methyl groups are electron-donating through inductive and hyperconjugation effects, while the nitro group is strongly electron-withdrawing via both inductive and resonance effects.[1][2] These competing effects, combined with steric hindrance, result in a unique reactivity profile for each isomer. The key aspects of reactivity considered in this guide are acidity (pKa of the carboxylic acid), susceptibility of the aromatic ring to electrophilic substitution, and the reactivity of the nitro group towards reduction.
Comparative Data on Acidity
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing acidity (lowering the pKa), while electron-donating groups destabilize it and decrease acidity.[1] A significant factor in ortho-substituted benzoic acids is the "ortho effect," where steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, which can increase acidity.[2][3]
Due to a lack of comprehensive experimental data for all isomers, the following table provides a qualitative comparison of the predicted acidity based on the interplay of these electronic and steric effects.
| Isomer | Structure | Predicted Relative Acidity | Rationale |
| This compound | ![]() | High | The nitro group ortho to the carboxylic acid exerts a strong electron-withdrawing inductive effect and an ortho effect, both of which increase acidity. The para and meta methyl groups have a weaker electron-donating effect. |
| 2,3-Dimethyl-4-nitrobenzoic acid | ![]() | Moderate | The para nitro group is strongly electron-withdrawing via resonance. The two ortho and meta methyl groups are electron-donating, counteracting the effect of the nitro group to some extent. |
| 2,6-Dimethyl-4-nitrobenzoic acid | ![]() | Very High | The two ortho methyl groups cause significant steric hindrance, forcing the carboxylic acid group out of the plane of the ring (a pronounced ortho effect), which greatly enhances acidity.[2][4] The para nitro group also contributes to acidity through its electron-withdrawing resonance effect. |
| 3,5-Dimethyl-4-nitrobenzoic acid | ![]() | Low | The two meta methyl groups are electron-donating. The para nitro group's electron-withdrawing resonance effect is sterically hindered by the two adjacent methyl groups, reducing its ability to stabilize the carboxylate anion.[5][6] |
| 3,4-Dimethyl-2-nitrobenzoic acid | ![]() | High | Similar to this compound, the ortho nitro group has a strong acid-strengthening effect due to induction and the ortho effect. The meta and para methyl groups have a weaker opposing effect. |
Reactivity in Electrophilic Aromatic Substitution
The benzene ring of these isomers is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxylic acid groups.[1] Both groups are meta-directing. The activating, ortho-para directing methyl groups will influence the position of any potential substitution, but the overall reaction rate is expected to be low. Isomers with less steric hindrance around the available positions on the ring would be comparatively more reactive.
Reactivity of the Nitro Group
The nitro group in all isomers can be reduced to an amino group. The ease of this reduction can be influenced by the electronic environment. Electron-donating methyl groups can slightly increase the electron density on the nitro group, potentially making it marginally less susceptible to reduction compared to nitrobenzoic acid itself.
Experimental Protocols
Determination of Acid Dissociation Constant (pKa)
A standard method for determining the pKa of the carboxylic acid group is through potentiometric titration.
Principle: The compound is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.
Procedure:
-
A known concentration of the dimethyl-nitrobenzoic acid isomer is prepared in a solvent mixture (e.g., 50% v/v ethanol/water).
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of NaOH (e.g., 0.1 M) is added in small, precise increments from a burette.
-
The pH is recorded after each addition of NaOH, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of NaOH added) is plotted.
-
The volume of NaOH at the equivalence point is determined from the point of inflection of the curve.
-
The volume of NaOH at the half-equivalence point is calculated, and the corresponding pH from the curve is the pKa of the acid.
Visualizations
Caption: Influence of electronic effects on the acidity of benzoic acid derivatives.
Caption: The ortho effect leading to increased acidity in substituted benzoic acids.
References
- 1. NITROBENZOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. 3,5-Dimethyl-4-nitrobenzoic acid | 3095-38-3 | Benchchem [benchchem.com]
- 6. organic chemistry - Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Spectroscopic Comparison of 4,5-Dimethyl-2-nitrobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4,5-Dimethyl-2-nitrobenzoic acid and its key derivatives. The analysis focuses on how functional group modifications influence spectroscopic signatures, offering valuable insights for characterization and structural elucidation. The derivatives included for comparison are its methyl ester, the corresponding aniline formed by reduction of the nitro group, and the amino acid.
Chemical Structures and Transformations
The following diagram illustrates the chemical structures of this compound and the derivatives discussed in this guide.
Caption: Chemical structures and synthetic relationships.
Quantitative Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic H | -CH₃ | -OCH₃ / -NH₂ | -COOH / -COOCH₃ | Solvent |
| 4,5-Dimethoxy-2-nitrobenzoic acid (proxy) | 7.42 (s, 1H), 7.26 (s, 1H) | - | 4.03 (s, 3H), 4.02 (s, 3H) | - | CDCl₃ |
| Methyl 4,5-dimethoxy-2-nitrobenzoate (proxy)[1] | 7.35 (s, 1H), 7.25 (s, 1H) | - | 3.95 (s, 3H), 3.93 (s, 3H) | 3.90 (s, 3H) | CDCl₃ |
| 4,5-Dimethyl-2-nitroaniline[2][3][4][5] | 7.8 (s, 1H), 6.7 (s, 1H) | 2.2 (s, 3H), 2.1 (s, 3H) | 6.5 (br s, 2H) | - | CDCl₃ |
| 2-Amino-4,5-dimethylbenzoic acid[6][7] | 7.6 (s, 1H), 6.5 (s, 1H) | 2.2 (s, 3H), 2.1 (s, 3H) | 5.5 (br s, 2H) | 11.0 (br s, 1H) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic C | -CH₃ / -OCH₃ | -C=O | Solvent |
| 4,5-Dimethoxy-2-nitrobenzoic acid (proxy) | 154.1, 148.5, 138.2, 124.5, 110.1, 108.3 | 56.5, 56.4 | 165.8 | CDCl₃ |
| Methyl 4,5-dimethoxy-2-nitrobenzoate (proxy) | 153.8, 148.2, 137.9, 125.0, 109.8, 108.0 | 56.6, 56.5, 52.8 | 165.1 | CDCl₃ |
| 4,5-Dimethyl-2-nitroaniline[2][3][4][5] | 145.1, 135.2, 132.8, 126.5, 124.3, 118.9 | 19.8, 18.5 | - | CDCl₃ |
| 2-Amino-4,5-dimethylbenzoic acid[6][7] | 149.5, 138.1, 128.2, 125.0, 115.3, 112.8 | 20.1, 19.2 | 169.5 | DMSO-d₆ |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H (acid) / N-H (amine) | C=O (acid/ester) | C-H (aromatic/aliphatic) | NO₂ (asym/sym) | C-O (ether/ester) |
| 4,5-Dimethoxy-2-nitrobenzoic acid (proxy) | 3300-2500 (broad) | ~1700 | ~3100-3000, ~2950-2850 | ~1530, ~1350 | ~1270, ~1030 |
| Methyl 4,5-dimethoxy-2-nitrobenzoate (proxy) | - | ~1725 | ~3100-3000, ~2950-2850 | ~1530, ~1350 | ~1250, ~1050 |
| 4,5-Dimethyl-2-nitroaniline[2][3] | ~3400, ~3300 | - | ~3100-3000, ~2950-2850 | ~1520, ~1340 | - |
| 2-Amino-4,5-dimethylbenzoic acid[6][7] | ~3450, ~3350, 3200-2500 (broad) | ~1680 | ~3100-3000, ~2950-2850 | - | - |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | Mass Spec (m/z of M⁺) | UV-Vis (λₘₐₓ in nm) | Solvent |
| 4,5-Dimethoxy-2-nitrobenzoic acid (proxy)[8] | 227.05 | ~295, ~240 | Ethanol |
| Methyl 4,5-dimethoxy-2-nitrobenzoate (proxy) | 241.06 | ~295, ~240 | Ethanol |
| 4,5-Dimethyl-2-nitroaniline[4] | 166.18 | ~410, ~280, ~230 | Ethanol |
| 2-Amino-4,5-dimethylbenzoic acid[6] | 165.19 | ~340, ~250 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecules.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[9][10] Ensure the sample is fully dissolved to avoid spectral artifacts.
-
Instrument Setup: The spectra are recorded on a 400 MHz (or higher) spectrometer.[11]
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are reported in ppm relative to an internal standard, typically tetramethylsilane (TMS).[10][11]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C.[9]
-
Chemical shifts are referenced to the solvent signal.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Thin Solid Film):
-
Data Acquisition:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions, particularly in conjugated systems.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance reading between 0.1 and 1.0.[16]
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[17]
-
Record a baseline spectrum with the blank in both the sample and reference beams.[18]
-
Replace the blank in the sample beam with the cuvette containing the sample solution.
-
Scan the sample over a wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.[18] The wavelength of maximum absorbance (λₘₐₓ) is reported.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample (typically in the microgram range) into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated to ensure it is in the gas phase.[19]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺), and often induces fragmentation.[20][21]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram outlines the typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A typical workflow for spectroscopic analysis.
References
- 1. Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 1H NMR [m.chemicalbook.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 4,5-DIMETHYL-2-NITROANILINE(6972-71-0)IR [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 2-amino-4,5-dimethylbenzoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) MS spectrum [chemicalbook.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. rsc.org [rsc.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ossila.com [ossila.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
cost-benefit analysis of different catalysts for 4,5-Dimethyl-2-nitrobenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,5-Dimethyl-2-nitrobenzoic acid, a key intermediate in the production of various pharmaceuticals and specialty chemicals, relies on the efficient nitration of 3,4-dimethylbenzoic acid. The choice of catalyst for this electrophilic aromatic substitution is a critical factor that influences not only the reaction's yield and selectivity but also its overall cost-effectiveness and environmental impact. This guide provides a comparative analysis of three distinct catalytic systems for this synthesis: traditional mixed acid catalysis, a solid acid catalyst (Tungsten Oxide supported on Silica, WO₃/SiO₂), and a metal salt catalyst (Cerium(IV) Ammonium Nitrate, CAN).
Performance Comparison
The selection of a catalyst is a trade-off between performance, cost, and operational complexity. The following table summarizes the key quantitative data for the three catalytic systems. It is important to note that while data for the mixed acid nitration of substituted benzoic acids is well-established, specific data for 3,4-dimethylbenzoic acid using solid acid and CAN catalysts is less prevalent. The data presented for these newer catalysts is based on their performance with structurally similar aromatic compounds, providing a reasonable estimate for this specific application.
| Catalyst System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Mixed Acid (H₂SO₄/HNO₃) | 85-95 | 1-3 | 0-25 | N/A (Reagent & Catalyst) | High yield, fast reaction, low-cost reagents | Corrosive, hazardous waste acid stream, difficult work-up |
| WO₃/SiO₂ | 75-85 | 4-8 | 80-120 | 5-10 | Recyclable, reduced waste, improved safety | Higher initial catalyst cost, longer reaction times, moderate temperatures |
| Cerium(IV) Ammonium Nitrate (CAN) | 70-80 | 2-6 | 25-50 | 10-20 | Mild reaction conditions, good selectivity | Stoichiometric or high catalyst loading, moderate cost, metal waste |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the initial price of the catalyst to include factors such as reagent costs, reaction efficiency, catalyst recyclability, and waste disposal expenses.
Mixed Acid (H₂SO₄/HNO₃): This conventional method boasts the lowest initial chemical cost due to the widespread availability and low price of sulfuric and nitric acid. However, the significant drawbacks lie in the large volumes of corrosive and environmentally hazardous waste acid generated. The costs associated with neutralizing and disposing of this waste, coupled with the necessary safety infrastructure, can be substantial in an industrial setting. The high yield and short reaction times are major economic advantages.
WO₃/SiO₂: The initial investment in preparing or purchasing a solid acid catalyst is higher than for mixed acids. However, the key advantage of this system is its recyclability. A well-prepared WO₃/SiO₂ catalyst can be recovered and reused multiple times with minimal loss of activity, significantly reducing the overall catalyst cost per kilogram of product over its lifetime. Furthermore, the elimination of a corrosive acid waste stream simplifies the work-up procedure and drastically reduces disposal costs and environmental impact, making it a "greener" alternative. The trade-off is typically a longer reaction time and the need for higher temperatures, which can translate to higher energy costs.
Cerium(IV) Ammonium Nitrate (CAN): The cost of CAN is moderate, but it is often required in stoichiometric or near-stoichiometric amounts, which can make it the most expensive option on a per-reaction basis. Its advantages lie in the milder reaction conditions, which can be beneficial for sensitive substrates and may reduce energy consumption. However, the generation of cerium-containing waste, which may require specific disposal procedures, is a significant drawback. For small-scale, high-value syntheses where mild conditions are paramount, CAN can be a viable option.
Experimental Protocols
Detailed methodologies for each catalytic system are provided below.
Mixed Acid (H₂SO₄/HNO₃) Catalysis
Materials:
-
3,4-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 3,4-dimethylbenzoic acid to a pre-cooled mixture of concentrated sulfuric acid.
-
Maintain the temperature of the mixture between 0 and 5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, this compound, is collected by vacuum filtration.
-
Wash the solid product with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 50-60 °C.
WO₃/SiO₂ Solid Acid Catalysis
Catalyst Preparation (Sol-Gel Method):
-
Dissolve ammonium metatungstate in deionized water.
-
In a separate beaker, mix tetraethyl orthosilicate (TEOS) with ethanol.
-
Slowly add the ammonium metatungstate solution to the TEOS/ethanol mixture under vigorous stirring.
-
Continue stirring for several hours to form a gel.
-
Age the gel at room temperature for 24-48 hours.
-
Dry the gel in an oven at 100-120 °C.
-
Calcine the dried solid in a furnace at 500-600 °C for 4-6 hours to obtain the WO₃/SiO₂ catalyst.
Nitration Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylbenzoic acid, the prepared WO₃/SiO₂ catalyst, and a suitable solvent (e.g., dichloromethane or dichloroethane).
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Slowly add concentrated nitric acid (70%) dropwise to the reaction mixture.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Cerium(IV) Ammonium Nitrate (CAN) Catalysis
Materials:
-
3,4-Dimethylbenzoic acid
-
Cerium(IV) Ammonium Nitrate (CAN)
-
Acetonitrile
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylbenzoic acid in acetonitrile.
-
Add Cerium(IV) Ammonium Nitrate to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC. The disappearance of the starting material and the fading of the orange color of the Ce(IV) complex indicate the progress of the reaction.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the cost-benefit analysis of catalyst selection.
Conclusion
The choice of catalyst for the synthesis of this compound is a multifaceted decision. For large-scale industrial production where high throughput and low reagent costs are paramount, the traditional mixed acid method remains a strong, albeit environmentally challenging, contender. For applications where sustainability, catalyst reusability, and reduced hazardous waste are critical, solid acid catalysts like WO₃/SiO₂ present a compelling, forward-looking alternative, despite the higher initial investment and potentially longer reaction times. Cerium(IV) Ammonium Nitrate offers a niche solution for smaller-scale syntheses that demand mild conditions and can accommodate a higher catalyst cost and the management of metal-containing waste. Ultimately, the optimal catalyst will depend on the specific priorities of the research or production environment, balancing economic, performance, and environmental considerations.
Validating the Structure of 4,5-Dimethyl-2-nitrobenzoic Acid: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For substituted aromatic compounds like 4,5-Dimethyl-2-nitrobenzoic acid, while 1D NMR provides initial insights, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and to confirm the specific substitution pattern. This guide provides a comparative overview of key 2D NMR experiments (COSY, HSQC, HMBC) for the structural validation of this compound, complete with detailed experimental protocols and expected data.
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful suite of non-destructive analytical techniques that reveal through-bond and through-space correlations between nuclei, which are crucial for assembling a molecule's complete structural puzzle.[1] For a molecule like this compound, where the relative positions of the substituents on the aromatic ring are critical, 2D NMR is superior to 1D NMR in resolving signal overlap and providing definitive connectivity information.[2]
The primary techniques utilized for such structural validation are:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, COSY is instrumental in identifying the coupling between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond C-H correlation).[3] This is essential for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[4] HMBC is often the key experiment for piecing together the molecular skeleton by connecting proton signals to non-protonated (quaternary) carbons, such as the carboxyl carbon and the carbons bearing the methyl and nitro groups.
The combined application of these techniques provides a highly detailed and reliable confirmation of the molecular structure.
Predicted 2D NMR Data for this compound
Based on the structure of this compound, the following tables summarize the predicted 2D NMR correlations. The chemical shifts are estimates and will vary based on the solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~168 |
| 2 | C | - | ~148 |
| 3 | CH | ~7.9 | ~125 |
| 4 | C | - | ~140 |
| 5 | C | - | ~142 |
| 6 | CH | ~7.4 | ~128 |
| 7 | CH₃ | ~2.3 | ~20 |
| 8 | CH₃ | ~2.3 | ~20 |
| 9 | COOH | ~11-13 | - |
Table 2: Predicted COSY, HSQC, and HMBC Correlations
| Proton (Position) | COSY Correlation (H at Position) | HSQC Correlation (C at Position) | HMBC Correlations (C at Positions) |
| H-3 (~7.9 ppm) | H-6 | C-3 | C-1, C-2, C-4, C-5 |
| H-6 (~7.4 ppm) | H-3 | C-6 | C-1, C-2, C-4, C-5 |
| H-7 (~2.3 ppm) | - | C-7 | C-4, C-5, C-6 |
| H-8 (~2.3 ppm) | - | C-8 | C-4, C-5, C-3 |
Experimental Workflow and Data Interpretation
The logical flow for validating the structure of this compound using 2D NMR is depicted in the following diagram.
References
- 1. Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Comparative Biological Analysis of 4,5-Dimethyl-2-nitrobenzoic Acid Analogs: A Review of Available Data
Introduction to Nitrobenzoic Acids in Biological Research
Nitrobenzoic acid derivatives are a class of compounds that have been investigated for a range of biological activities. The presence of the nitro group, a strong electron-withdrawing functionality, and the carboxylic acid group, a key site for biological interactions, imparts these molecules with diverse chemical and pharmacological properties. Research has explored their potential as anti-sickling agents, enzyme inhibitors, and as reagents for detecting sulfhydryl groups.
Analysis of Structurally Related Compounds
While specific data on 4,5-Dimethyl-2-nitrobenzoic acid analogs is scarce, insights can be gleaned from studies on other substituted nitrobenzoic acids.
Anti-Sickling Properties of Benzoic Acid Derivatives
Research into the anti-sickling properties of benzoic acid derivatives has shown that the nature and position of substituents on the benzene ring are crucial for activity. Studies have indicated that strong electron-donating groups attached to the benzene ring, along with average lipophilicity, can contribute to anti-sickling effects. For instance, derivatives such as p-toluic acid, p-dimethylaminobenzoic acid, and various halogenated benzoic acids have been investigated in this context. While these studies do not directly involve this compound, they highlight the importance of substituent effects on biological activity within this chemical class.
Interaction with Sulfhydryl Groups
A prominent analog of nitrobenzoic acid, 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is widely used in biochemistry to quantify free sulfhydryl (thiol) groups. This application is based on the reaction of DTNB with a thiol to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically. This reactivity underscores the potential for nitrobenzoic acid derivatives to interact with cysteine residues in proteins, a mechanism that can lead to enzyme inhibition or modulation of protein function. For example, the citrate synthase of Escherichia coli has been shown to react with DTNB, leading to a loss of sensitivity to its allosteric inhibitor, NADH.
Hypothetical Signaling Pathway Involvement
Based on the known interactions of related compounds, one could hypothesize that this compound analogs might interfere with signaling pathways that are sensitive to the redox state of cysteine residues.
Caption: Hypothetical mechanism of action for a this compound analog.
This diagram illustrates a potential mechanism where an analog could enter the cell and react with a critical cysteine residue on a kinase, thereby inhibiting its activity and disrupting a downstream signaling cascade that leads to changes in gene expression.
Experimental Workflow for Analog Screening
To systematically evaluate the biological activity of a series of this compound analogs, a structured experimental workflow would be necessary.
Caption: A typical workflow for the discovery and development of bioactive compounds.
This workflow would begin with the chemical synthesis of a library of analogs, followed by high-throughput screening against a specific biological target. Active compounds, or "hits," would then be subjected to more detailed dose-response and mechanism of action studies to identify promising lead candidates for further optimization.
Conclusion and Future Directions
The current body of scientific literature lacks specific, comparative data on the biological activities of this compound analogs. However, based on the activities of structurally related compounds, this chemical scaffold holds potential for exploration in various therapeutic areas. Future research should focus on the systematic synthesis and screening of a diverse library of these analogs to elucidate their structure-activity relationships and identify novel bioactive molecules. Such studies would be invaluable for advancing our understanding of the pharmacological potential of this class of compounds.
Computational Modeling of 4,5-Dimethyl-2-nitrobenzoic Acid Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational and experimental data for the physicochemical properties of 4,5-Dimethyl-2-nitrobenzoic acid and structurally similar molecules. The aim is to offer a comprehensive overview of the accuracy and utility of computational models in predicting key molecular characteristics relevant to drug discovery and development.
Executive Summary
The accurate prediction of molecular properties such as acid dissociation constant (pKa), solubility, and melting point is crucial in the early stages of drug development. Computational modeling offers a time- and cost-effective alternative to extensive experimental measurements. This guide compares available experimental data for this compound and its analogs with values predicted by various computational methods. While experimental data for the title compound is limited, this guide leverages data from structurally related molecules to provide a meaningful comparative framework.
Comparative Data Analysis
The following tables summarize the available experimental and computationally predicted physicochemical properties of this compound and selected alternative compounds. This data facilitates a direct comparison of the performance of different modeling approaches.
Table 1: Comparison of Experimental and Computationally Predicted pKa Values
| Compound | Experimental pKa | Predicted pKa (DFT) | Predicted pKa (QSAR) |
| This compound | Data not available | ||
| 2-Nitrobenzoic acid | 2.16 | ||
| 3-Nitrobenzoic acid | 3.46[1] | ||
| 3,4-Dimethylbenzoic acid | 4.47 | ||
| 3,5-Dimethylbenzoic acid | 4.33 |
Table 2: Comparison of Experimental and Computationally Predicted Aqueous Solubility
| Compound | Experimental Solubility (g/L) | Predicted Solubility (COSMO-RS) |
| This compound | Data not available | |
| 2-Nitrobenzoic acid | 7.3 (25 °C) | |
| 3,4-Dimethylbenzoic acid | 0.129 (in mg/mL)[2][3] | |
| 3,5-Dimethylbenzoic acid | Slightly soluble in water[2][4] | |
| 3-Methyl-4-nitrobenzoic acid | Varies with solvent and temperature |
Table 3: Comparison of Experimental and Computationally Predicted Melting Points
| Compound | Experimental Melting Point (°C) |
| This compound | 195-197[5] |
| 2-Nitrobenzoic acid | 146-148[6] |
| 3,4-Dimethylbenzoic acid | 163-165[7] |
| 3,5-Dimethylbenzoic acid | 169-171[2][8] |
| 3-Methyl-4-nitrobenzoic acid | Varies with solvent and temperature[9] |
Experimental and Computational Protocols
Experimental Protocols
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.
-
Sample Preparation: A precisely weighed sample of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Concentration Measurement: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Computational Methodologies
Density Functional Theory (DFT) for pKa Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pKa prediction, it is often used to calculate the Gibbs free energy change of the deprotonation reaction.
-
Molecular Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule are optimized to their lowest energy conformations in both the gas phase and in a simulated aqueous environment (using a continuum solvation model like SMD or PCM).
-
Energy Calculation: The Gibbs free energies of the optimized structures are calculated.
-
pKa Calculation: The pKa is then calculated using the difference in Gibbs free energy between the acid and its conjugate base, according to thermodynamic cycles. The CAM-B3LYP functional with a 6-311G+(d,p) basis set is a commonly used and reliable method for these calculations.[10]
COSMO-RS for Solubility Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method for predicting thermodynamic properties of fluids and solutions, including solubility.
-
Quantum Chemical Calculation: A quantum chemical calculation (typically DFT) is performed for the molecule of interest to generate a "sigma-profile," which is a histogram of the screening charge density on the molecular surface.
-
Statistical Thermodynamics: The sigma-profiles of the solute and the solvent are used in a statistical thermodynamics model to calculate the chemical potential of the solute in the solvent.
-
Solubility Prediction: The solubility is then predicted from the calculated chemical potential. COSMO-RS has shown high accuracy in predicting the aqueous solubilities of nitro compounds.[11]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that relate the chemical structure of a molecule to its physicochemical properties or biological activity.
-
Descriptor Calculation: A set of numerical descriptors representing the molecular structure (e.g., topological, electronic, and steric properties) is calculated for a series of compounds with known properties.
-
Model Building: A mathematical model (e.g., multiple linear regression, neural network) is developed to establish a correlation between the descriptors and the property of interest.
-
Property Prediction: The validated QSAR model is then used to predict the property for new compounds based on their calculated descriptors.
Visualizations
Caption: A general workflow for the computational prediction of molecular properties.
Caption: Signaling pathway for DFT-based pKa prediction.
Conclusion
Computational modeling is a powerful tool for estimating the physicochemical properties of molecules like this compound. Methods such as DFT and COSMO-RS can provide valuable insights into properties like pKa and solubility, guiding experimental efforts and accelerating the drug discovery process. While the accuracy of these predictions is continually improving, it is essential to validate computational results against reliable experimental data whenever possible. The data and methodologies presented in this guide offer a framework for researchers to critically evaluate and utilize computational predictions in their work. Further experimental investigation into the properties of this compound is warranted to provide a more complete benchmark for computational models.
References
- 1. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylbenzoic acid | 499-06-9 [amp.chemicalbook.com]
- 3. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 8. 3,5-Dimethylbenzoic acid 99 499-06-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4,5-Dimethyl-2-nitrobenzoic Acid
A guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for the quantification of 4,5-Dimethyl-2-nitrobenzoic acid.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices. The most common and applicable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For nitrobenzoic acids, reversed-phase HPLC with UV detection is frequently employed.[1][2] The separation is typically achieved on a C18 column with an acidic mobile phase to ensure the protonation of the carboxylic acid group and enhance retention.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, particularly for complex matrices. However, due to the low volatility of benzoic acid derivatives, derivatization is often required to convert the analyte into a more volatile form suitable for GC analysis. This adds a step to the sample preparation process but can significantly improve chromatographic performance.
UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds with a suitable chromophore, such as the nitro group in the target analyte. While it may lack the selectivity of chromatographic methods, it can be a cost-effective option for routine analysis, especially when coupled with chemometric techniques to resolve potential interferences.[4]
The following table summarizes the key performance characteristics of these methods based on studies of related benzoic acid derivatives.
| Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Low to Medium |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range[1] | pg/mL to ng/mL range | µg/mL range[5] |
| **Linearity (R²) ** | >0.999[5] | >0.999 | >0.999[5] |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 97-103%[5] |
| Throughput | Medium | Low to Medium | High |
| Instrumentation Cost | Medium | High | Low |
| Sample Preparation | Simple (dissolution, filtration) | Complex (extraction, derivatization) | Very Simple (dissolution) |
Experimental Protocols
The following are generalized experimental protocols for the quantification of nitrobenzoic acid derivatives. These should be considered as starting points and will require optimization and validation for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from methods developed for the separation of nitrobenzoic acid isomers.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% phosphoric or acetic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 20:80 (v/v) mixture of 2-propanol and water containing 0.4% acetic acid.[1]
-
Flow Rate: 1.0 - 1.2 mL/min.[1]
-
Injection Volume: 10 - 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter, and inject.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general guideline for the analysis of benzoic acids by GC-MS, which typically requires a derivatization step.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial temperature: 50°C for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Derivatization (example with BSTFA):
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent and subject them to the same derivatization procedure.
UV-Vis Spectrophotometry Method
This protocol provides a basic framework for direct quantification using UV-Vis spectrophotometry.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax. For p-nitrobenzoic acid, the λmax is around 274 nm.
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Measurement:
-
Dissolve the sample in the same solvent used for the standards.
-
Measure the absorbance at the λmax.
-
Determine the concentration from the calibration curve.
-
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable results.[6] This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same sample.
Caption: A workflow for the cross-validation of two analytical methods.
Conclusion
While direct comparative studies for the quantification of this compound are not currently published, this guide provides a comprehensive overview of suitable analytical techniques based on methodologies for related compounds. HPLC-UV stands out as a robust and widely used method for such analyses. GC-MS offers higher selectivity and sensitivity at the cost of more complex sample preparation, while UV-Vis spectrophotometry provides a simpler, high-throughput option for less complex samples. The successful implementation of any of these methods will depend on careful optimization and a thorough validation process to ensure data quality and reliability. The provided workflow for cross-validation serves as a template for ensuring consistency and comparability between different analytical approaches.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 4. journals.pan.pl [journals.pan.pl]
- 5. researchgate.net [researchgate.net]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 4,5-Dimethyl-2-nitrobenzoic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,5-Dimethyl-2-nitrobenzoic acid. Adherence to these guidelines is critical for ensuring personal safety and proper disposal.
Essential Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for similar compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron.[1] | Protects against incidental skin contact and contamination of personal clothing.[2] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary for high airborne concentrations.[1] | Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[2][3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step protocol should be followed:
-
Preparation :
-
Handling the Chemical :
-
Wear all required PPE as outlined in the table above.
-
Avoid generating dust when handling the solid form.
-
Carefully weigh and transfer the chemical, minimizing the amount used.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Do not dispose of this chemical down the drain.
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Safety Workflow Diagram
The following diagram illustrates the logical flow of safety procedures when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



